Technical Documentation Center

Citronellyl formate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Citronellyl formate
  • CAS: 93919-93-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Data of Citronellyl Formate

This guide provides a comprehensive analysis of the spectroscopic data of Citronellyl Formate (CAS 105-85-1), a monoterpenoid ester valued for its fruity-floral aroma in the fragrance and flavor industries.[1][2] A thoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data of Citronellyl Formate (CAS 105-85-1), a monoterpenoid ester valued for its fruity-floral aroma in the fragrance and flavor industries.[1][2] A thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and the development of new applications. This document synthesizes experimental data from various sources to offer a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Molecular Structure and Physicochemical Properties

Citronellyl formate, with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol , is the formate ester of citronellol.[3] It is a colorless to pale yellow liquid with a characteristic fruity, rose-like scent.[2][3]

PropertyValueSource
Molecular FormulaC₁₁H₂₀O₂[3]
Molecular Weight184.28 g/mol [3]
CAS Number105-85-1[4]
AppearanceColorless to pale yellow liquid[3][4]
OdorFruity, floral, rose-like[1][2]

Below is a diagram illustrating the molecular structure of Citronellyl Formate.

Caption: Molecular structure of Citronellyl Formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectral data for Citronellyl formate.

¹H NMR Spectroscopy

Experimental Protocol: A typical ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Data Interpretation:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-18.05s1H-
H-24.15t2H7.0
H-55.10t1H7.0
H-42.00m2H-
H-31.95m1H-
H-6'1.68s3H-
H-7'1.60s3H-
H-3'0.90d3H6.5
H-61.15-1.45m2H-
H-71.15-1.45m2H-

Causality Behind Assignments:

  • Formate Proton (H-1): The proton attached to the carbonyl carbon of the formate group is highly deshielded and appears as a sharp singlet significantly downfield, typically around 8.05 ppm.

  • Methylene Protons Adjacent to Oxygen (H-2): The two protons on the carbon attached to the ester oxygen are deshielded by the electronegative oxygen and appear as a triplet around 4.15 ppm, split by the adjacent methylene group.

  • Olefinic Proton (H-5): The proton on the trisubstituted double bond appears as a triplet around 5.10 ppm due to coupling with the adjacent methylene protons.

  • Allylic Protons (H-4): These protons are adjacent to the double bond and are thus slightly deshielded, appearing as a multiplet around 2.00 ppm.

  • Methyl Protons on the Double Bond (H-6' and H-7'): The two methyl groups attached to the double bond are in different chemical environments and are expected to appear as singlets around 1.68 and 1.60 ppm.

  • Methyl Protons at C-3 (H-3'): This methyl group is attached to a chiral center and appears as a doublet around 0.90 ppm, split by the single proton at C-3.

  • Aliphatic Protons (H-3, H-6, H-7): The remaining methylene and methine protons in the alkyl chain appear as complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: A standard ¹³C NMR spectrum is acquired at 75 or 125 MHz in CDCl₃ with complete proton decoupling.

Data Interpretation:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C=O)161.0
C-2 (-CH₂-O)63.5
C-5 (=CH-)124.5
C-6 (=C(CH₃)₂)131.5
C-4 (-CH₂-)25.5
C-3 (-CH(CH₃)-)37.5
C-7 (-CH₂-)35.5
C-6' (-CH₃)25.7
C-7' (-CH₃)17.6
C-3' (-CH₃)19.5
C-8 (-CH(CH₃)₂)29.5

Causality Behind Assignments:

  • Carbonyl Carbon (C-1): The formate carbonyl carbon is the most deshielded carbon and appears significantly downfield, with a reported experimental value around 165.8 ppm.[5]

  • Olefinic Carbons (C-5 and C-6): The sp² hybridized carbons of the double bond appear in the range of 120-140 ppm. The quaternary carbon (C-6) is typically further downfield than the methine carbon (C-5).

  • Carbon Adjacent to Oxygen (C-2): The carbon atom directly bonded to the ester oxygen is deshielded and appears around 63.5 ppm.

  • Aliphatic Carbons: The remaining sp³ hybridized carbons appear in the upfield region (15-40 ppm). The chemical shifts are influenced by their substitution and proximity to functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Citronellyl formate is characterized by strong absorptions corresponding to the ester functional group and the carbon-carbon double bond.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, being a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1725StrongC=O stretching (ester)
1180StrongC-O stretching (ester)
1670MediumC=C stretching (alkene)

Causality Behind Assignments:

  • C=O Stretch: The most prominent peak in the IR spectrum of an ester is the strong absorption due to the carbonyl group stretch, which for a formate ester, typically appears around 1725 cm⁻¹.

  • C-O Stretch: The C-O single bond stretching of the ester group gives rise to a strong band in the fingerprint region, usually around 1180 cm⁻¹.

  • C-H Stretch: The absorptions in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the alkyl part of the molecule.

  • C=C Stretch: The presence of the carbon-carbon double bond is confirmed by a medium intensity peak around 1670 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: A mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) at 70 eV.

Data Interpretation:

The mass spectrum of Citronellyl formate does not typically show a prominent molecular ion peak (M⁺) at m/z 184 due to its instability under EI conditions. The spectrum is dominated by fragment ions resulting from characteristic cleavage pathways.

Major Fragment Ions:

m/zRelative IntensityProposed Fragment
69High[C₅H₉]⁺
41High[C₃H₅]⁺ (Allyl cation)
81Medium[C₆H₉]⁺
55Medium[C₄H₇]⁺
95Low[C₇H₁₁]⁺
139Low[M - OCHO]⁺

Fragmentation Pathway:

The fragmentation of Citronellyl formate is initiated by the ionization of the molecule. The primary fragmentation pathways involve the cleavage of bonds alpha to the oxygen atoms and the double bond, leading to the formation of stable carbocations.

Fragmentation_Pathway parent Citronellyl Formate [C11H20O2]˙⁺ m/z 184 frag1 [C10H19]⁺ m/z 139 parent->frag1 - OCHO frag2 [C5H9]⁺ m/z 69 parent->frag2 Allylic Cleavage frag3 [C6H9]⁺ m/z 81 parent->frag3 Rearrangement & Cleavage frag4 [C3H5]⁺ m/z 41 frag2->frag4 Further Fragmentation

Caption: Proposed fragmentation pathway of Citronellyl Formate in EI-MS.

  • Loss of the Formate Group: Cleavage of the C-O bond results in the loss of a formyloxy radical (•OCHO), leading to the formation of the citronellyl cation at m/z 139.

  • Allylic Cleavage: A common fragmentation pathway for unsaturated compounds is the cleavage of the bond beta to the double bond, which is an allylic position. This leads to the formation of a stable resonance-stabilized carbocation. In Citronellyl formate, this cleavage results in the highly abundant ion at m/z 69.

  • Formation of Other Fragments: The ions at m/z 81, 55, and 41 are likely formed through further fragmentation and rearrangement of the primary fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of Citronellyl formate. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. The detailed analysis of the spectral features and their correlation with the molecular structure serves as a valuable resource for researchers, scientists, and drug development professionals working with this important aroma chemical. The protocols and interpretations provided herein are based on established scientific principles and authoritative data, ensuring the trustworthiness and reliability of the information.

References

  • Elan Chemical Company Inc. Citronellyl Formate. [Link]

  • ResearchGate. 1H and 13C NMR spectra of produced formate. [Link]

  • PubChem. Citronellyl formate. [Link]

  • ScenTree. Citronellyl formate (CAS N° 105-85-1). [Link]

  • The Good Scents Company. citronellyl formate. [Link]

  • FooDB. Showing Compound Citronellyl formate (FDB011401). [Link]

Sources

Exploratory

Natural occurrence of Citronellyl formate in essential oils

An In-Depth Technical Guide to the Natural Occurrence of Citronellyl Formate in Essential Oils Abstract Citronellyl formate, a monoterpene ester, is a significant contributor to the characteristic aroma of several high-v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence of Citronellyl Formate in Essential Oils

Abstract

Citronellyl formate, a monoterpene ester, is a significant contributor to the characteristic aroma of several high-value essential oils, most notably geranium oil. Its fresh, rosy, and fruity scent profile makes it a sought-after ingredient in the fragrance, flavor, and cosmetic industries. For researchers and drug development professionals, understanding its natural distribution, biosynthesis, and analytical quantification is paramount for quality control, authentication, and exploring its potential biological activities. This guide provides a comprehensive technical overview of citronellyl formate's presence in nature, the biochemical pathways leading to its formation, and the rigorous analytical methodologies required for its isolation and quantification.

Introduction to Citronellyl Formate

Citronellyl formate (C₁₁H₂₀O₂) is the formate ester of the monoterpenoid alcohol citronellol. It possesses a complex and desirable aroma, often described as a powerful, fresh rose petal scent with green, leafy geranium facets and nuances of cucumber and citrus.[1][2] This olfactory profile makes it indispensable for reconstructing natural-smelling floral fragrances, particularly rose and geranium accords.[1] Beyond its aromatic properties, citronellyl formate and the essential oils containing it have been investigated for various biological activities, including potential insect-repellent and antitumor effects, making it a molecule of interest for pharmaceutical and agricultural research.[3][4]

The molecule exists as a chiral compound, though it is often the racemic mixture that is used commercially.[5] Its synthesis, both naturally in plants and commercially, occurs via the esterification of citronellol with formic acid.[2][6]

Natural Distribution in the Plant Kingdom

While present in several aromatic plants, the occurrence of citronellyl formate is most pronounced and commercially significant in the essential oil of rose-scented geranium.

Primary Source: Pelargonium graveolens

The essential oil derived from the leaves, stems, and flowers of Pelargonium graveolens (rose-scented geranium) is the most abundant natural source of citronellyl formate.[7] The concentration of this ester is a critical parameter in determining the oil's quality and market value. Its content can fluctuate significantly based on the cultivar, geographical origin, harvesting time, and processing methods.[7] For instance, Chinese geranium oil is known to contain particularly high levels, sometimes reaching up to 12%.[5] The presence of citronellyl formate, along with citronellol and geraniol, defines the characteristic scent profile of this economically important essential oil.[8]

Table 1: Concentration of Citronellyl Formate in Various Essential Oils
Plant Source (Species)Essential Oil TypeConcentration Range (%)References
Pelargonium graveolensGeranium (Algeria)9.3[9]
Pelargonium graveolensGeranium (Iran)11.0[9]
Pelargonium graveolensGeranium (General)6.3 - 8.3[7]
Pelargonium graveolensGeranium (Cultivar 'Bourbon')7.34 - 8.57[10]
Pelargonium graveolensGeranium (Cultivar 'CIM-Pawan')7.39 - 7.72[10]
Pelargonium graveolensGeranium (Kırşehir, Turkey)15.63[11]
Pelargonium graveolensISO 4371-2012 Standard4.0 - 12.0
Rosa damascenaRose Otto (Bulgaria)0.13[9]
Cymbopogon spp.CitronellaPresent, but not a major constituent[6]
Other Notable Sources

Citronellyl formate is also found as a minor but olfactively significant component in other essential oils. In Rose Otto (Rosa damascena), it contributes to the fresh, top-note character of the oil.[12] It can also be extracted from citronella essential oil and Mexican cypress.[6] Its presence has been noted in honey and certain citrus fruits, contributing to their complex flavor profiles.[7][9]

Biosynthesis of Citronellyl Formate

The formation of citronellyl formate in plants is a multi-step enzymatic process rooted in the broader pathway of monoterpene biosynthesis. Terpenes are constructed from five-carbon isoprene units and are among the most diverse class of plant natural products.[13][14]

  • Formation of Monoterpene Precursors : The biosynthesis begins in the plastids with the methylerythritol phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[15]

  • Synthesis of Geranyl Diphosphate (GPP) : One molecule of IPP and one molecule of DMAPP are condensed by the enzyme GPP synthase to form geranyl diphosphate (GPP), the universal C10 precursor for all monoterpenes.[12]

  • Formation of Citronellol : GPP undergoes further enzymatic transformations, including dephosphorylation and reduction, catalyzed by specific synthases and reductases, to yield the alcohol citronellol.

  • Esterification : The final and decisive step is the esterification of citronellol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[16][17][18] These enzymes facilitate the transfer of an acyl group from an activated acyl-coenzyme A (CoA) donor to the hydroxyl group of an alcohol acceptor.[19] In this case, an AAT enzyme utilizes citronellol as the alcohol substrate and likely formyl-CoA as the acyl donor to produce citronellyl formate. AATs belong to the large BAHD superfamily of acyltransferases, which are responsible for the synthesis of a vast array of plant secondary metabolites.[20]

Biosynthetic Pathway of Citronellyl Formate cluster_MEP MEP Pathway (in Plastid) IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPP Synthase Citronellol Citronellol GPP->Citronellol Monoterpene Synthases & Reductases Citronellyl_Formate Citronellyl Formate Citronellol->Citronellyl_Formate Formyl_CoA Formyl-CoA Formyl_CoA->Citronellyl_Formate Alcohol Acyltransferase (AAT)

Figure 1: Proposed biosynthetic pathway of Citronellyl Formate in plants.

Physicochemical Properties

A thorough understanding of the physicochemical properties of citronellyl formate is essential for designing extraction protocols, analytical methods, and formulations.

Table 2: Key Physicochemical Properties of Citronellyl Formate

PropertyValueSource
CAS Number 105-85-1[9]
Molecular Formula C₁₁H₂₀O₂[5]
Molecular Weight 184.28 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Odor Rosy, fruity, green, with citrus notes[9]
Boiling Point 235 °C @ 760 mmHg[5]
Density ~0.897 g/cm³ @ 20°C[5]
Refractive Index 1.443 - 1.449 @ 20°C[5]
Flash Point 92 °C[5]
Solubility Soluble in alcohol and fixed oils; Insoluble in water[15]
Log P 3.8[5]

Analytical Methodologies

The accurate identification and quantification of citronellyl formate within the complex matrix of an essential oil require robust and validated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the industry gold standard for this purpose.[3][21]

Analytical Workflow Plant Plant Material (e.g., Pelargonium leaves) Extraction Step 1: Extraction Plant->Extraction Protocols 1 & 2 GCMS Step 2: GC-MS Analysis Extraction->GCMS Protocol 3 Data Step 3: Data Processing GCMS->Data Result Quantified Result (% Citronellyl Formate) Data->Result Library Match Internal Standard Calc.

Figure 2: General workflow for the analysis of Citronellyl Formate.
Step 1: Extraction of Essential Oil

The choice of extraction method is critical as it can significantly impact the final measured concentration of esters like citronellyl formate.

This is the most common industrial method for obtaining essential oils. However, it presents a significant risk for analytical accuracy concerning esters.

  • Methodology:

    • Weigh approximately 100 g of fresh or dried plant material (e.g., P. graveolens leaves).

    • Place the material into a distillation flask with a known volume of distilled water.

    • Connect the flask to a Clevenger-type apparatus.

    • Heat the flask to boil the water. The steam will pass through the plant material, rupturing the oil glands and carrying the volatile compounds.

    • The steam and oil vapor mixture is condensed back into a liquid in the condenser.

    • The essential oil, being immiscible with water, separates and is collected from the apparatus.

    • Dry the collected oil over anhydrous sodium sulfate to remove residual water.

  • Causality and Trustworthiness: While widely used, the combination of heat and water during steam distillation can cause hydrolysis of esters , breaking them down into their constituent alcohol (citronellol) and acid (formic acid). This leads to an underestimation of the original citronellyl formate content in the plant material.[22] Therefore, for precise analytical quantification, this method is less reliable than solvent-based methods.

This method provides a more accurate representation of the ester content by avoiding the harsh conditions of steam distillation.

  • Methodology:

    • Homogenize 10 g of plant material in a blender.

    • Transfer the homogenized material to an Erlenmeyer flask and add 100 mL of a non-polar solvent (e.g., hexane or ethyl acetate). Ethyl acetate is often preferred for extracting a broad range of terpenes.[23]

    • Macerate the mixture for 24 hours at room temperature with gentle agitation.

    • Filter the mixture to separate the plant debris from the solvent extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (<40°C) to avoid degradation of volatile components.

    • The resulting oleoresin contains the essential oil and is ready for GC-MS analysis.

  • Causality and Trustworthiness: By operating at room temperature and avoiding water, solvent extraction minimizes the risk of ester hydrolysis, thus preserving the chemical integrity of the sample.[4][24] This makes it a superior method for research purposes where accurate quantification of labile compounds like citronellyl formate is required.

Step 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation (GC) and identification (MS) of the individual components in the extracted oil.[5][25]

This protocol outlines a self-validating system for the accurate quantification of citronellyl formate.

  • Sample Preparation:

    • Prepare a Stock Solution: Accurately weigh 10 mg of the essential oil extract and dissolve it in 10 mL of ethyl acetate to create a 1 mg/mL solution.

    • Internal Standard (IS): Prepare a 1 mg/mL stock solution of an internal standard, such as n-tridecane, in ethyl acetate. The IS is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.

    • Prepare the Analysis Sample: To a 2 mL GC vial, add 980 µL of the diluted essential oil solution and 20 µL of the internal standard stock solution. This creates a final IS concentration of 20 µg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977C MS or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically used for essential oil analysis.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[25]

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 3°C/min to 240°C.[1]

      • Hold: Hold at 240°C for 5 minutes.

    • Inlet: Split/splitless injector at 250°C. Use a split ratio of 25:1 to avoid column overloading.[1]

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis and Quantification:

    • Identification: Identify the citronellyl formate peak in the total ion chromatogram (TIC) by comparing its retention time and its mass spectrum with an authentic standard or a validated library (e.g., NIST).

    • Quantification: Calculate the concentration using the internal standard method. A calibration curve should first be established using known concentrations of a certified citronellyl formate standard against the fixed concentration of the internal standard. The concentration in the sample is then determined by comparing the peak area ratio of citronellyl formate to the internal standard against this calibration curve.

Biological Activity and Future Directions

The presence of citronellyl formate in essential oils is not only important for aroma but also for potential therapeutic and commercial applications. Research has indicated that essential oils rich in this compound, such as geranium oil, possess notable biological properties. For instance, it has been shown to contribute to the insect-repellent action of these oils.[4] Furthermore, preliminary studies have suggested that citronellyl formate may inhibit certain cancer cell lines, opening an avenue for further investigation in drug development.[3] Future research should focus on isolating pure citronellyl formate to definitively elucidate its specific pharmacological activities, mechanism of action, and potential synergies with other terpenoids.

Conclusion

Citronellyl formate is a key natural ester that defines the aromatic quality of several important essential oils, particularly geranium. Its concentration is highly variable, necessitating precise and accurate analytical methods for quality control and research. The methodologies outlined in this guide, from ester-preserving extraction techniques to validated GC-MS protocols, provide a robust framework for scientists. A deeper understanding of its biosynthesis via AAT enzymes and its specific biological activities will continue to drive its importance in both industrial applications and scientific discovery.

References

  • areme. (n.d.). GC-MS Method for Essential Oil Analysis. areme. Retrieved from [Link]

  • ScenTree. (n.d.). Citronellyl formate (CAS N° 105-85-1). Retrieved from [Link]

  • Agilent. (2024). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). Citronellyl Formate. Retrieved from [Link]

  • Restek. (2023). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Restek Resource Hub. Retrieved from [Link]

  • Verma, R. S., et al. (2010). Essential oil yield, composition and quality at different harvesting times in three prevalent cultivars of rose-scented geranium. Journal of Essential Oil Research, 22(5), 413-417.
  • The Good Scents Company. (n.d.). citronellyl formate. Retrieved from [Link]

  • Gafițanu, E., et al. (2021). A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Journal of Pharmaceutical and Biomedical Analysis, 198, 114011.
  • Jiang, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Applied Microbiology and Biotechnology, 107(11), 3537-3551.
  • Lesage-Meessen, L., et al. (2023). Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China. Molecules, 28(3), 1234.
  • Jiang, Z., et al. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. Journal of Medicinal Plants Research, 8(29), 981-989.
  • Liu, X., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 764835.
  • Verma, R. S., et al. (2010). Changes in the essential oil composition of rose-scented geranium (Pelargonium graveolens L'Herit. ex Ait.) due to date of transplanting. Indian Journal of Natural Products and Resources, 1(3), 367-370.
  • Loza-Tavera, H. (1999). Monoterpenes in essential oils. Biosynthesis and properties. Advances in Experimental Medicine and Biology, 464, 49-62.
  • Taylor, S. E., & McDaniel, K. C. (1998). A comparison of techniques for extracting monoterpenoids from Juniperus (Cupressaceae) species. Journal of Range Management, 51(1), 68-72.
  • Akalın, G., & Sarac, N. (2023). Changes of Essential Oil Content and Composition of Rose-Scented Geranium (Pelargonium graveolens L’Hér.) from Two Different Locations in Türkiye. Food Science and Technology, 43.
  • Gul, F., et al. (2021). Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species. Planta Medica, 87(10/11), 887-897.
  • Zhang, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93.
  • Boukhatem, M. N., et al. (2023). An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil. Molecules, 28(25), 8201.
  • Singh, M., & Sharma, S. (2020). Monoterpenes in Plants- a mini review. Journal of Pharmacognosy and Phytochemistry, 9(1), 1834-1839.
  • Nedeltcheva-Antonova, D., et al. (2017). Chemical composition of essential oil from Rosa Damascena mill., growing in new region of Bulgaria. Bulgarian Journal of Agricultural Science, 23(1), 63-67.
  • Asfaw, N., & Demissie, Z. A. (2020). Comparative Study of Steam Distillation and Soxhlet for the Extraction of Botanical Oils. Journal of Applied Chemistry, 13(7), 1-6.
  • Lemberkovics, É., et al. (2005). [Influence of extraction methods on the composition of essential oils]. Acta Pharmaceutica Hungarica, 75(4), 175-181.
  • ETH Zurich. (n.d.). Biosynthesis of Natural Products - Terpene Biosynthesis. Retrieved from [Link]

  • D'Auria, J. C. (2006). Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology, 9(3), 331-340.
  • Lleshi, E. (2021). Quantifying Terpenes in Hydrodistilled Cannabis sativa Essential Oil with GC-MS.
  • Dobreva, A., et al. (2013). Chemical composition of different genotypes oil-bearing roses. Bulgarian Journal of Agricultural Science, 19(6), 1213-1218.
  • Çelik, F., et al. (2023). Changes in the essential oil content and composition of pelargonium graveolens l'hér with different drying methods. Grasas y Aceites, 74(1), e493.
  • Wikipedia. (n.d.). Terpene. Retrieved from [Link]

  • Wang, Y., et al. (2023). Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family. Frontiers in Plant Science, 14, 1269353.
  • Eden Botanicals. (n.d.). Extraction Methods. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Chirality and Enantiomeric Forms of Citronellyl Formate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Citronellyl formate, a monoterpene ester, is a significant contributor to the fragrance and flavor indus...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Citronellyl formate, a monoterpene ester, is a significant contributor to the fragrance and flavor industries, prized for its fresh, rosy, and fruity aroma.[1][2] Its molecular structure contains a single chiral center, giving rise to two enantiomeric forms: (R)-(+)-citronellyl formate and (S)-(-)-citronellyl formate. While commonly utilized as a racemic mixture, the distinct properties of the individual enantiomers are of increasing interest in fields requiring high specificity, such as fine fragrance creation, biotechnology, and pharmaceutical development. This guide provides a comprehensive technical overview of the chirality of citronellyl formate, delving into the nuanced differences between its enantiomers, methodologies for their stereoselective synthesis and analytical separation, and their potential applications.

Introduction: The Significance of Chirality in Citronellyl Formate

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for the biological and sensory properties of a compound.[3] In the case of citronellyl formate, the stereochemistry at the C3 position of the 3,7-dimethyloct-6-enyl moiety dictates the spatial arrangement of the molecule and, consequently, its interaction with chiral receptors, such as those in the human olfactory system or enzymatic active sites.

While the racemic mixture of citronellyl formate is widely used, providing a pleasant and complex aroma, the separation and characterization of its individual enantiomers unlock the potential for more refined and targeted applications.[2][4] The subtle differences in the odor profiles of the (R) and (S) forms can be leveraged to create more precise and impactful fragrances. Furthermore, as with many chiral molecules, the enantiomers of citronellyl formate may exhibit distinct biological activities, a critical consideration in the development of new pharmaceuticals and agrochemicals.[5]

This guide will explore the foundational chemistry of citronellyl formate's chirality, provide practical, in-depth protocols for the synthesis and analysis of its enantiomers, and discuss the current understanding of their unique properties and potential applications.

Physicochemical Properties and Enantiomeric Distinction

Table 1: Physicochemical Properties of Racemic Citronellyl Formate

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂[4]
Molecular Weight 184.28 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Rosy, fruity, fresh, with green and citrus notes[1][2][6]
Boiling Point 235 °C[4]
Flash Point 93 °C[7]
Density (at 20°C) 0.890 - 0.905 g/mL[7]
Refractive Index (at 20°C) 1.4430 - 1.4490[7]
Solubility Insoluble in water; soluble in alcohol and oils[8]
Natural Occurrence Geranium oil, rose oil, citrus fruits, honey[4][9][10]
Olfactory Properties of Enantiomers: An Area for Further Research

While the odor of racemic citronellyl formate is well-documented as a fresh, rosy, and fruity scent, there is a notable gap in the scientific literature regarding the specific olfactory profiles of the individual (R) and (S) enantiomers.[2][6] It is widely recognized in the field of fragrance chemistry that enantiomers of chiral odorants can exhibit distinct smells. This phenomenon arises from the stereospecific interactions between the chiral odorant molecules and the chiral olfactory receptors in the nose.

Given the established differences in the sensory properties of the enantiomers of the precursor, citronellol, it is highly probable that the (R) and (S) forms of citronellyl formate also possess unique and distinguishable aromatic characteristics. Further research, employing techniques such as chiral gas chromatography-olfactometry (GC-O), is necessary to elucidate these differences. Such studies would be invaluable to the fragrance industry, enabling the creation of novel and more precisely defined scents.

Enantioselective Synthesis Strategies

The production of enantiomerically pure citronellyl formate can be approached through two primary strategies: the kinetic resolution of a racemic mixture or the direct asymmetric synthesis from a prochiral precursor. A key strategy involves the use of enantiopure citronellol as a starting material.

Kinetic Resolution of Racemic Citronellol via Lipase-Catalyzed Esterification

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically enriched compounds. Lipases, in particular, are widely used for their ability to selectively catalyze reactions on one enantiomer of a racemic mixture.[11] The enantioselective transacetylation of (R,S)-β-citronellol using an immobilized lipase from Rhizomucor miehei has been demonstrated to be an effective method for obtaining (R)-(+)-β-citronellyl acetate with high enantiomeric excess.[11] This enantiopure acetate can then be hydrolyzed to yield (R)-(+)-citronellol, which can subsequently be formylated to produce (R)-(+)-citronellyl formate.

This protocol is adapted from established methods for the kinetic resolution of citronellol.[11]

Materials:

  • Racemic citronellol

  • Immobilized Candida antarctica lipase B (Novozym® 435)[12]

  • Vinyl formate

  • Anhydrous hexane

  • Anhydrous molecular sieves (4 Å)

  • Magnetic stirrer and hot plate

  • Reaction vessel with a septum

  • Gas chromatograph with a chiral column (e.g., a cyclodextrin-based column)

Procedure:

  • To a flame-dried reaction vessel containing a magnetic stir bar and anhydrous molecular sieves, add racemic citronellol (1 equivalent) and anhydrous hexane.

  • Add vinyl formate (1.5 equivalents) to the solution.

  • Add immobilized Candida antarctica lipase B (Novozym® 435) to the reaction mixture (typically 10-20% by weight of the citronellol).

  • Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted citronellol and the formed citronellyl formate.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted citronellol from the citronellyl formate product by column chromatography.

  • The resulting enantiomerically enriched citronellyl formate and the remaining unreacted citronellol enantiomer can then be further purified if necessary.

Causality Behind Experimental Choices:

  • Immobilized Lipase: Using an immobilized enzyme simplifies the workup process, as it can be easily removed from the reaction mixture by filtration and reused, making the process more cost-effective and sustainable. Novozym® 435 is a robust and widely used lipase known for its high activity and stability in organic solvents.[12]

  • Vinyl Formate as Acyl Donor: Vinyl formate is an effective acyl donor that drives the reaction forward due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde.

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester product and reduce the efficiency of the lipase. Therefore, anhydrous solvents and the use of molecular sieves are crucial.

  • Reaction Monitoring: Careful monitoring of the reaction is essential in a kinetic resolution to stop the reaction at the optimal point (around 50% conversion) to maximize the enantiomeric excess of both the product and the remaining starting material.

G racemic_citronellol Racemic (R,S)-Citronellol lipase Immobilized Lipase (e.g., Novozym® 435) racemic_citronellol->lipase s_citronellol (S)-Citronellol (Unreacted) lipase->s_citronellol Slower reaction r_formate (R)-Citronellyl Formate lipase->r_formate Faster reaction vinyl_formate Vinyl Formate vinyl_formate->lipase separation Separation (Chromatography) s_citronellol->separation r_formate->separation caption Kinetic Resolution of Racemic Citronellol

Caption: Lipase-catalyzed kinetic resolution of racemic citronellol.

Analytical Separation and Characterization of Enantiomers

The accurate determination of the enantiomeric purity of citronellyl formate is crucial for quality control and for understanding the structure-activity relationships. Chiral gas chromatography (GC) is the most suitable technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the enantiomers of the analyte. This results in different retention times for the (R) and (S) forms, enabling their separation and quantification. Cyclodextrin-based chiral stationary phases are commonly used for the separation of terpene derivatives.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., β-cyclodextrin or γ-cyclodextrin based).

GC Conditions (starting point for method development):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2-5 °C/min). The exact program will need to be optimized for the specific column and instrument.

  • Injection Volume: 1 µL (split or splitless injection).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

Data Analysis:

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Self-Validating System:

  • To ensure the accuracy of the method, it is essential to run a racemic standard to confirm the separation of the two enantiomers and to determine their retention times.

  • The method should be validated for linearity, precision, and accuracy according to standard analytical procedures.

G cluster_0 Chiral GC System injector Injector Sample Inlet column Chiral GC Column Stationary Phase injector->column detector Detector (FID) Signal Output column->detector oven Oven Temperature Program oven->column Controls Temperature data Chromatogram with Separated Enantiomer Peaks detector->data sample Racemic Citronellyl Formate Sample sample->injector caption Chiral GC Analysis Workflow

Caption: Workflow for the chiral GC analysis of citronellyl formate.

Biological Activities and Potential Applications

While the primary application of citronellyl formate is in the fragrance and flavor industry, its constituent parts and related compounds suggest potential for other biological activities.

Fragrance and Flavor

As previously discussed, the distinct olfactory properties of the individual enantiomers, once characterized, could lead to their use in high-end perfumery to create more specific and nuanced scents.[2]

Potential Insect Repellent Properties

Citronellol, the precursor to citronellyl formate, is a well-known insect repellent.[3] It is plausible that citronellyl formate and its individual enantiomers may also possess insect-repellent properties. Further research is needed to evaluate the efficacy of the (R) and (S) enantiomers against various insect species.

Potential Antimicrobial Activity

Some studies have indicated that citronellyl formate exhibits antimicrobial activity.[13] Investigating the differential antimicrobial effects of the individual enantiomers could lead to the development of new, targeted antimicrobial agents.

Conclusion and Future Perspectives

The chirality of citronellyl formate presents a compelling area of research with significant potential for innovation in the fragrance, flavor, and pharmaceutical industries. While the racemic mixture is well-characterized and widely used, the exploration of the individual (R) and (S) enantiomers remains a largely untapped frontier.

Future research should focus on:

  • Sensory Evaluation: The definitive characterization of the odor profiles of the individual enantiomers through techniques like chiral GC-O.

  • Biological Activity Screening: A systematic investigation into the differential biological activities of the enantiomers, including insect repellent and antimicrobial properties.

  • Enantioselective Synthesis: The development of efficient and scalable methods for the direct enantioselective synthesis of citronellyl formate.

  • Applications Development: The exploration of novel applications for the enantiomerically pure forms of citronellyl formate based on their unique properties.

By continuing to unravel the complexities of citronellyl formate's chirality, researchers and industry professionals can unlock new possibilities for this versatile and valuable molecule.

References

  • Arogreen. (n.d.). Citronellyl Formate MBA: Aromatic Specialty. Retrieved from [Link]

  • Girelli, A. M., & Rinaldi, F. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Revista Virtual de Química, 14(3), 234-245. Retrieved from [Link]

  • Google Patents. (n.d.). Insect repellent composition.
  • McConnell, O. J., & Silverstein, R. M. (1977). A comparison of the biological activity of the enantiomers of an insect pheromone. Journal of Chemical Ecology, 3(5), 549-562.
  • Mishra, A. K., & Dubey, N. K. (1994). Fungitoxic properties of essential oil of Cymbopogon citratus. Applied and Environmental Microbiology, 60(5), 1484-1486.
  • Olfactorian. (n.d.). Citronellyl Formate | Perfume Material. Retrieved from [Link]

  • Perfumer & Flavorist. (2013, July 29). Citronellyl Formate. Retrieved from [Link]

  • PubChem. (n.d.). Citronellyl formate. National Center for Biotechnology Information. Retrieved from [Link]

  • ScenTree. (n.d.). Citronellyl formate (CAS N° 105-85-1). Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellyl formate. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Citronellyl formate. Retrieved from [Link]

  • Ventos. (n.d.). CITRONELLYL FORMATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC ISOMERIZATION OF ALLYLAMINES: (R)-(E)-N,N-DIETHYLCITRONELLAL ENAMINE. Retrieved from [Link]

  • Patel, R. N. (2007). Enantioselective transacetylation of (R,S)-β-citronellol by propanol rinsed immobilized Rhizomucor miehei lipase.
  • PerfumersWorld. (n.d.). Citronellyl Formate. Retrieved from [Link]

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, citronellyl acetate, CAS Registry Number 150-84-5. Food and Chemical Toxicology, 159, 112710.
  • Symrise. (n.d.). Citronellyl Formate. Retrieved from [Link]

Sources

Exploratory

Solubility of Citronellyl formate in different organic solvents

Solubility of Citronellyl Formate in Organic Solvents: A Technical Guide Executive Summary Citronellyl formate (CAS: 105-85-1) is a monoterpene ester widely utilized in fragrance formulations for its fresh, leafy-rose, a...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility of Citronellyl Formate in Organic Solvents: A Technical Guide

Executive Summary

Citronellyl formate (CAS: 105-85-1) is a monoterpene ester widely utilized in fragrance formulations for its fresh, leafy-rose, and fruity olfactory profile.[1][2] As a hydrophobic ester with a LogP of approximately 3.8–3.9 , its solubility behavior is governed by van der Waals forces and weak dipole interactions.

This guide provides a comprehensive analysis of its solubility landscape. Unlike simple salts where solubility is binary, citronellyl formate exhibits a spectrum of miscibility driven by solvent polarity and cohesive energy density. For formulation scientists, understanding these parameters is critical to preventing phase separation in hydro-alcoholic perfumes and ensuring bioavailability in lipid-based drug delivery systems.

Physicochemical Profile & Solubility Prediction

To predict solubility behavior without empirical testing, we analyze the molecule's structural determinants.

PropertyValueImplication for Solubility
Molecular Structure C₁₁H₂₀O₂Long hydrocarbon chain (C10) dominates, conferring lipophilicity.
LogP (Octanol/Water) 3.8 – 3.9 Highly lipophilic. Preferentially partitions into non-polar solvents.
Water Solubility ~16–19 mg/L (20°C)Practically insoluble in aqueous media.
Boiling Point 235 °CLow volatility relative to solvents; stable for gravimetric analysis.[3]
Functional Group Formate Ester (-O-CHO)Weak hydrogen bond acceptor; no donor capability.
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

The solubility of citronellyl formate can be modeled using the "Like Dissolves Like" principle via Hansen Solubility Parameters (


). The total solubility parameter (

) is composed of dispersion (

), polar (

), and hydrogen-bonding (

) forces.
  • Predicted

    
     for Citronellyl Formate: 
    
    • 
       (Dispersion): High (due to the terpenoid tail).
      
    • 
       (Polarity): Low to Moderate (ester linkage).
      
    • 
       (H-Bonding): Low (lack of -OH or -NH groups).
      

Solubility Criterion:



Where 

is the distance between solvent and solute in Hansen space, and

is the interaction radius of citronellyl formate. Solvents with coordinates close to the solute will dissolve it.

Solubility Landscape: Empirical Data

The following table categorizes solvents based on their interaction with citronellyl formate. This data synthesizes standard industrial specifications and thermodynamic predictions.

Solvent ClassRepresentative SolventsSolubility StatusMechanism
Alcohols Ethanol (95%), Methanol, IsopropanolSoluble / Miscible Dipole-dipole interactions dominate. Soluble in 3 vols of 80% Ethanol.[1][4]
Hydrocarbons Hexane, Cyclohexane, Paraffin OilMiscible Strong dispersion force compatibility (

match).
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent solvent power; low polarity barrier.
Ethers Diethyl Ether, THFMiscible Compatible polarity; no H-bond donor conflict.
Glycols Propylene GlycolSlightly Soluble H-bonding network of glycol resists disruption by the ester.
Polyols GlycerinInsoluble Strong internal H-bond network of glycerin excludes the hydrophobic ester.
Aqueous WaterInsoluble Hydrophobic effect; high interfacial tension.

Critical Insight: While soluble in pure ethanol, "clouding" (Ouzo effect) occurs if water content in the ethanol exceeds ~25% (v/v), causing the hydrophobic ester to crash out of solution.

Experimental Methodologies

For precise formulation, generic "soluble/insoluble" labels are insufficient. Below are two self-validating protocols for determining miscibility limits and quantitative solubility.

Protocol A: Visual Titration (Cloud Point Method)

Use Case: Determining the miscibility limit in hydro-alcoholic mixtures.

  • Preparation: Accurately weigh 1.00 g of Citronellyl formate into a glass vial.

  • Solvent Addition: Add the target solvent (e.g., 70% Ethanol) in 0.1 mL increments under constant magnetic stirring.

  • Observation: Monitor for the transition from a turbid emulsion to a clear single-phase solution.

  • Validation: Back-titrate with water until turbidity returns. This establishes the binodal curve boundary.

  • Calculation:

    
    
    
Protocol B: Saturation Shake-Flask (Quantitative)

Use Case: Exact solubility in viscous or non-volatile solvents (e.g., Propylene Glycol).

  • Saturation: Add excess Citronellyl formate to 10 mL of solvent in a sealed centrifuge tube.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 5,000 x g for 15 minutes to separate undissolved ester (top layer) from the saturated phase.

  • Sampling: Carefully withdraw the saturated solvent phase (bottom layer) using a syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the sample in Hexane and analyze via GC-FID (Gas Chromatography - Flame Ionization Detector).

    • Internal Standard: Dodecane.[5]

    • Column: DB-5 or equivalent non-polar capillary column.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the correct solubility determination method based on solvent type.

SolubilityWorkflow Start Start: Select Solvent System CheckPolarity Is Solvent Polar? Start->CheckPolarity NonPolar Non-Polar / Lipophilic (Hexane, Oils, DCM) CheckPolarity->NonPolar No Polar Polar / Protic (Water, Glycols, Dilute EtOH) CheckPolarity->Polar Yes MiscibilityTest Method A: Visual Miscibility (Immediate Dissolution Check) NonPolar->MiscibilityTest ResultMiscible Result: Fully Miscible MiscibilityTest->ResultMiscible ShakeFlask Method B: Saturation Shake-Flask (Equilibration > 24h) Polar->ShakeFlask PhaseSep Centrifugation & Filtration (0.45 µm PTFE) ShakeFlask->PhaseSep Analysis Quantification via GC-FID PhaseSep->Analysis

Caption: Decision matrix for selecting the appropriate experimental protocol based on solvent polarity.

Application Context: Fragrance & Pharma

1. Fragrance Stability (The "Ouzo" Problem): In fine fragrance, Citronellyl formate is often dosed at 0.5% - 2.0%.

  • Risk: If the formulation is diluted with water (e.g., for cost reduction or "body mist" applications), the solvent system's polarity index shifts.

  • Solution: Use the LogP value to calculate the required surfactant ratio (e.g., PEG-40 Hydrogenated Castor Oil) to solubilize the ester in aqueous environments.

2. Extraction Efficiency: When extracting this terpene from Geranium or Citronella oil:

  • Recommended Solvent: Ethanol (95%) or Supercritical CO₂ .

  • Avoid: Hexane (unless defatting is required later), as it extracts non-volatile waxes that are difficult to separate from the ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7778, Citronellyl formate. Retrieved from [Link]

  • The Good Scents Company (2024). Citronellyl formate: Organoleptic Properties and Solubility Data.[3] Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specification for Flavourings: Citronellyl formate.[1][4] Retrieved from [Link][6]

  • Abbott, S. (2023). Hansen Solubility Parameters: A User's Handbook. Steven Abbott TCNF. Retrieved from [Link]

Sources

Foundational

Thermodynamic Profiling of Citronellyl Formate: Vapor Pressure Dynamics and Volatility

Executive Technical Summary Citronellyl formate (3,7-dimethyloct-6-enyl formate) is a monoterpene ester exhibiting low volatility and high lipophilicity. While widely recognized in the fragrance industry for its leafy-ro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Citronellyl formate (3,7-dimethyloct-6-enyl formate) is a monoterpene ester exhibiting low volatility and high lipophilicity. While widely recognized in the fragrance industry for its leafy-rose olfactory profile, its thermodynamic behavior—specifically vapor pressure (VP) and enthalpy of vaporization (


)—is critical for modeling evaporation rates in topical formulations, controlled-release drug delivery systems, and headspace analysis.

This guide synthesizes experimental data with derived thermodynamic parameters to provide a comprehensive volatility profile.

Key Physicochemical Identifiers
ParameterValueSource
CAS Registry 105-85-1ECHA/PubChem
Molecular Weight 184.28 g/mol PubChem
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

PubChem
Boiling Point (Standard) 235°C (508 K) @ 760 mmHgThe Good Scents Co.[1][2]
Boiling Point (Reduced) 98°C (371 K) @ 11 mmHgThe Good Scents Co.
LogP (Octanol/Water) 3.8 - 4.0ECHA Dossier
Water Solubility ~19.6 mg/L @ 25°CEPI Suite Est.

Vapor Pressure and Volatility Data

The vapor pressure of Citronellyl formate is significantly lower than its parent alcohol, Citronellol, due to the esterification capping the hydrogen bond donor, yet increasing molecular weight.

Experimental and Derived Vapor Pressure

The following values represent a consensus of experimental literature and thermodynamic derivation using the Clausius-Clapeyron relation based on known boiling points.

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (Pa)Status
20.0 293.150.0212.80Derived
23.0 296.150.0354.66Experimental [1]
25.0 298.150.0435.73Consensus Est.
98.0 371.1511.001466Experimental [2]
235.0 508.15760.00101,325Experimental [2]
Thermodynamic Analysis (Expertise & Logic)

To model the volatility of Citronellyl formate across a temperature gradient (e.g., for stability testing at 40°C), we cannot rely solely on a single 25°C data point. We must derive the Enthalpy of Vaporization (


) .

Using the two reliable boiling points (


 and 

), we apply the integrated form of the Clausius-Clapeyron equation:


Calculation:

  • Solving for

    
    :
    
    
    
    

Insight: A


 of 48.5 kJ/mol  is consistent with long-chain terpene esters. This value indicates that Citronellyl formate requires significant energy to transition to the gas phase, confirming its utility as a "middle-to-base" note in fragrance and a low-volatility excipient in pharma.
Henry's Law Constant (Volatility in Water)

For researchers in environmental fate or aqueous formulation, the air-water partition coefficient (


) is vital.


Using

and

(converted from 19.6 mg/L):

Interpretation: This indicates moderate volatility from water bodies; the compound will slowly partition into the air but prefers the organic phase in biphasic systems.

Visualizing Volatility Dynamics

The following diagram illustrates the thermodynamic relationships governing the evaporation of Citronellyl formate.

VolatilityDynamics Temp Temperature (T) VP Vapor Pressure (P) Temp->VP Exponential Increase (Clausius-Clapeyron) EvapRate Evaporation Rate (dm/dt) VP->EvapRate Direct Driver (Langmuir) Headspace Headspace Conc. VP->Headspace Equilibrium Hvap Enthalpy of Vap (ΔH) Hvap->VP Inverse Relation MW Molecular Weight MW->EvapRate Inverse (Graham's Law)

Figure 1: Mechanistic drivers of Citronellyl formate volatility. Note the exponential dependence of Vapor Pressure on Temperature, modulated by the Enthalpy of Vaporization.

Experimental Methodologies for Validation

Since Citronellyl formate has a low vapor pressure (< 0.1 mmHg at RT), standard ebulliometry is inaccurate. Two methods are recommended for validation in a drug development or QC setting.

Gas Saturation Method (Transpiration)

This is the "Gold Standard" for low-volatility compounds.

Protocol:

  • Coat Support: Coat an inert support (glass beads) with Citronellyl formate to maximize surface area.

  • Equilibration: Place beads in a thermostated column (e.g., 25.0°C ± 0.1°C).

  • Flow: Pass an inert carrier gas (

    
    ) through the column at a strictly controlled flow rate. Critical: Flow must be slow enough to ensure saturation equilibrium.
    
  • Trapping: Collect the vapor stream in a cold trap (solvent trap with Hexane or Tenax TA adsorbent tube).

  • Quantification: Analyze the trap contents via GC-FID or GC-MS.

  • Calculation:

    
    
    Where 
    
    
    
    is moles collected, and
    
    
    is total volume of gas passed.
Static Headspace-GC (Routine QC)

For rapid relative volatility assessment or purity checks.

Protocol:

  • Sample Prep: Add 1.0 g of Citronellyl formate to a 20 mL headspace vial.

  • Seal: Crimp with a PTFE/Silicone septum.

  • Incubation: Heat to 80°C for 30 minutes (elevated temp required to generate sufficient signal for this low-VP ester).

  • Injection: Inject 1 mL of headspace gas into GC.

  • Calibration: Must use an internal standard of known vapor pressure (e.g., n-Tetradecane) to normalize response factors.

ExperimentalWorkflow cluster_Transpiration Method A: Gas Saturation (Absolute VP) Step1 Coat Inert Beads (Max Surface Area) Step2 Thermostated Column (25°C) Step1->Step2 Step3 N2 Gas Flow (Equilibrium Mode) Step2->Step3 Step4 Adsorbent Trap (Tenax/Solvent) Step3->Step4 Step5 GC-MS Quant Step4->Step5

Figure 2: Workflow for the Gas Saturation (Transpiration) method, the preferred protocol for determining absolute vapor pressure of semi-volatile esters.[1][2][3][4][5]

Applications in Formulation & Development

Fragrance Retention & Fixation

Citronellyl formate acts as a Heart Note . Its vapor pressure of ~0.04 mmHg places it in the transition zone between volatile top notes (citrus oils) and base notes (musks).

  • Mechanism: It depresses the vapor pressure of more volatile components in a mixture via Raoult's Law deviations, extending the "bloom" of rose/geranium accords.

Pharmaceutical Excipient Implications

In transdermal patches or topical gels:

  • Evaporation: The low volatility ensures the excipient remains on the skin surface long enough to facilitate permeation of active ingredients, rather than flashing off like ethanol.

  • Safety: The high boiling point correlates with a high flash point (93°C+), classifying it as a non-flammable liquid for transport (Class IIIB combustible liquid), simplifying supply chain logistics compared to lower MW esters [3].

References

  • The Good Scents Company. (2023). Citronellyl Formate: Physicochemical Properties and Spectral Data. Retrieved from [Link]

  • PubChem. (2023).[2] Citronellyl Formate (Compound CID 7778).[2][5][6] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Citronellyl Formate (CAS 105-85-1).[1][4][5][6][7][8][9] Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Citronellyl Formate Phase Change Data. SRD 69.[4] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Identification of Citronellyl Formate in Geranium Oil

Version 1.0 | Senior Application Scientist Review Executive Summary Citronellyl formate (CAS: 105-85-1) is a critical monoterpene ester found in Pelargonium graveolens (Geranium) essential oil.[1][2][3][4][5] Beyond its...

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Senior Application Scientist Review

Executive Summary

Citronellyl formate (CAS: 105-85-1) is a critical monoterpene ester found in Pelargonium graveolens (Geranium) essential oil.[1][2][3][4][5] Beyond its contribution to the oil's rosy, fruity, and slightly leafy olfactory profile, it serves as a primary quality marker for geographical origin authentication.

For researchers and drug development professionals, accurate identification of citronellyl formate is challenging due to its co-elution tendency with isomeric esters (e.g., geranyl formate) and structural similarity to its parent alcohol, citronellol. This guide details a self-validating analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with dual-column retention indexing to ensure absolute identification.

Chemical Profile & Significance[1][3][4][5][6][7][8][9]

Structural Characteristics

Citronellyl formate (


) is the formate ester of citronellol. In the context of Pelargonium species, it is biosynthesized via the esterification of citronellol with formyl-CoA.
PropertySpecification
IUPAC Name 3,7-dimethyloct-6-enyl formate
Molecular Weight 184.28 g/mol
Appearance Colorless liquid
Odor Profile Rosy, green, fruity, fresh, leafy
Key Isomers Geranyl formate, Neryl formate, Rhodinyl formate
The "Origin Marker" Insight

In regulatory and quality contexts, the concentration of citronellyl formate distinguishes the geographical source of the oil (ISO 4731).

  • Bourbon Type (Reunion): High content (typically 4–12%).

  • Chinese Type: Low content (typically < 3%).[6]

  • Egyptian/North African: Moderate content (4–8%).[6]

Expert Insight: If you detect citronellyl formate >15% in a commercial sample, suspect adulteration with synthetic ester or reconstitution.

Analytical Strategy: The Dual-Validation System

Relying solely on Mass Spectral library matching (NIST/Wiley) is insufficient for terpenes due to similar fragmentation patterns among isomers. A robust protocol must use Linear Retention Indices (LRI) on two stationary phases of different polarity.

The Workflow

The following diagram illustrates the logical flow for positive identification, minimizing false positives from co-eluting compounds like citronellyl acetate.

AnalyticalWorkflow Sample Geranium Oil Sample Prep Dilution (10% in Hexane) Sample->Prep GC_NonPolar GC-MS (Non-Polar) Column: DB-5 / HP-5 Prep->GC_NonPolar GC_Polar GC-FID/MS (Polar) Column: DB-Wax / HP-Innowax Prep->GC_Polar MS_Analysis MS Fragmentation Analysis (Target Ions: 69, 123, 138) GC_NonPolar->MS_Analysis RI_Calc LRI Calculation (Alkane Ladder C8-C20) GC_NonPolar->RI_Calc GC_Polar->RI_Calc Compare Data Comparison vs. NIST/Literature MS_Analysis->Compare RI_Calc->Compare Decision Match Confirmed? Compare->Decision Result_Pos POSITIVE IDENTIFICATION Citronellyl Formate Decision->Result_Pos Yes (ΔRI < 10) Result_Neg Re-evaluate / Chiral GC Decision->Result_Neg No

Figure 1: Dual-column validation workflow for terpene ester identification.

Experimental Protocol

Sample Preparation
  • Solvent: HPLC-grade n-Hexane or Dichloromethane.

  • Dilution: Prepare a 10% (v/v) solution of the essential oil.

  • Internal Standard: Add Tridecane (

    
    ) at 0.1 mg/mL for retention locking (optional but recommended).
    
GC-MS Conditions (Standardized)

This protocol is optimized to separate citronellyl formate from citronellol and geranyl formate.

ParameterSettingRationale
Column (Primary) HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar separation based on boiling point.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Injector Split Mode (1:50), 250°CPrevents column overload; ensures sharp peaks.
Oven Program 60°C (3 min)

3°C/min

240°C (5 min)
Slow ramp (3°C/min) is crucial to resolve terpene esters.
Transfer Line 280°CPrevents condensation of high-boilers.
Ion Source EI (70 eV), 230°CStandard ionization for library matching.
Scan Range 40–350 m/zCovers molecular ion and fragments.

Data Interpretation

Mass Spectral Fingerprint

Citronellyl formate (


) exhibits a distinct fragmentation pattern. The molecular ion (

) is often weak or absent. The identification relies on the detection of the "formate loss" peak and the terpenoid backbone.

Key Diagnostic Ions:

  • m/z 69 (Base Peak): The isobutenyl cation (

    
    ), characteristic of the dimethylallyl tail in terpenoids.
    
  • m/z 138: The alkene fragment (

    
    ) formed by the loss of formic acid (
    
    
    
    , mass 46) via a McLafferty-type rearrangement. This is a high-mass diagnostic peak.
  • m/z 123: Loss of a methyl group from the m/z 138 fragment (

    
    ).
    
  • m/z 109: Further fragmentation of the terpene chain.

Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion [C11H20O2]+ m/z 184 (Weak) Frag_138 [M - HCOOH]+ Citronellene Ion m/z 138 M_Ion->Frag_138 McLafferty-like Rearrangement Neutral_HCOOH Loss of Formic Acid (46) M_Ion->Neutral_HCOOH Frag_123 [M - HCOOH - CH3]+ m/z 123 Frag_138->Frag_123 - CH3 Frag_69 Isobutenyl Cation (Base Peak) m/z 69 Frag_138->Frag_69 Chain Scission

Figure 2: Proposed fragmentation pathway for Citronellyl Formate under 70eV Electron Impact.

Retention Indices (LRI)

Comparing the Linear Retention Index (LRI) against literature values is the final confirmation step.

Column TypeStationary PhaseExperimental LRI Range (Approx)Reference Value (NIST)
Non-Polar 5%-Phenyl-methylpolysiloxane (DB-5)1265 – 1295 1270
Polar Polyethylene Glycol (DB-Wax)1600 – 1640 1629

Note: On a non-polar column, Citronellyl formate usually elutes after Citronellol and before Geranyl formate.

References

  • National Institute of Standards and Technology (NIST). Citronellyl formate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • International Organization for Standardization (ISO). ISO 4731:2012 - Essential oil of geranium (Pelargonium x ssp.).[7] Available at: [Link]

  • PubChem. Citronellyl formate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Verma, R. S., et al. (2013). Chemical Fingerprinting of the Geranium (Pelargonium graveolens) Essential Oil.[4][8] Journal of Essential Oil Research.[9] (Contextual grounding for composition ranges).

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of Citronellyl Formate

Abstract Citronellyl formate (C₁₁H₂₀O₂), a monoterpenoid ester, is a key component in the fragrance and flavor industries, prized for its characteristic fresh, rosy, and fruity aroma.[1][2] Beyond its sensory profile, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Citronellyl formate (C₁₁H₂₀O₂), a monoterpenoid ester, is a key component in the fragrance and flavor industries, prized for its characteristic fresh, rosy, and fruity aroma.[1][2] Beyond its sensory profile, the molecule's biological activity and formulation stability are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive exploration of the molecular architecture of Citronellyl formate, delving into the methodologies employed to elucidate its conformational landscape. We will examine the synergistic application of advanced nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, providing researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this flexible acyclic molecule.

Introduction to Citronellyl Formate: A Molecule of Sensory and Scientific Interest

Citronellyl formate, systematically named 3,7-dimethyloct-6-en-1-yl formate, is a colorless liquid with a boiling point of approximately 234-236 °C.[1] It is found naturally in essential oils, such as geranium oil, and is also synthesized for wide-scale industrial use.[3] Its applications span from perfumery and cosmetics to food flavoring.[2] The molecule possesses a chiral center at the C3 position, and it is typically utilized as a racemic mixture.[3] This chirality, coupled with the presence of multiple rotatable single bonds, results in a complex conformational space that dictates its interaction with olfactory receptors and its physicochemical properties. Understanding this conformational isomerism is paramount for rational fragrance design and for exploring its potential in other applications, such as insect repellents.[1]

Key Physicochemical Properties of Citronellyl Formate
PropertyValueReference(s)
Molecular FormulaC₁₁H₂₀O₂[1][3]
Molecular Weight184.28 g/mol [1][3]
CAS Number105-85-1[1]
AppearanceClear, colorless liquid[1]
Boiling Point234-236 °C[1]
Odor ProfileFruity, Floral, Rose, Fresh Citrus[2][4]

Molecular Structure and Inherent Flexibility

The structural foundation of Citronellyl formate consists of a ten-carbon chain (citronellyl moiety) and a formate ester group. The inherent flexibility of this acyclic molecule arises from the rotation around several key single bonds.

Caption: Key rotatable bonds (τ₁-τ₅) in Citronellyl formate.

The most significant rotations influencing the overall shape of the molecule are:

  • τ₁ (C1-O2): Rotation around the ester bond, which generally has a high barrier, favoring a planar s-trans or s-cis conformation. For formates, the s-trans (Z) conformation is typically more stable.

  • τ₂ (O2-C2): This rotation dictates the orientation of the formate group relative to the alkyl chain.

  • τ₃, τ₄, τ₅: Rotations within the flexible alkyl chain, leading to a multitude of possible conformers.

The conformational landscape of the citronellyl moiety itself is complex. A computational study on the related molecule, citronellal, using Density Functional Theory (DFT) revealed the existence of seventeen distinct conformations, highlighting the significant flexibility of this carbon backbone.[5]

Methodologies for Conformational Elucidation: A Dual Approach

A comprehensive understanding of the conformational preferences of a flexible molecule like Citronellyl formate necessitates a synergistic approach, combining experimental data from NMR spectroscopy with the predictive power of computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[6] Key NMR parameters, such as the Nuclear Overhauser Effect (NOE), and scalar coupling constants (J-couplings), provide through-space and through-bond distance and dihedral angle information, respectively.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE provides information about the spatial proximity of protons.[7] For small to medium-sized molecules like Citronellyl formate, 2D NOESY or ROESY experiments are ideal.[8] The intensity of a cross-peak in a NOESY/ROESY spectrum is inversely proportional to the sixth power of the distance between the two corresponding protons. This allows for the determination of relative internuclear distances, which can be used to distinguish between different folded and extended conformers. The choice between NOESY and ROESY is dependent on the molecule's correlation time; for molecules in the intermediate size range where the NOE may be close to zero, ROESY provides consistently positive enhancements.[7]

  • J-Coupling Analysis: Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[9] By measuring the ³JHH values from a high-resolution 1D or 2D NMR spectrum, it is possible to estimate the dihedral angles of the rotatable bonds in the alkyl chain.[10][11] This provides crucial information about the staggering of substituents along the carbon backbone.

Computational Chemistry

Computational methods are indispensable for exploring the potential energy surface of a flexible molecule and identifying low-energy conformers.

  • Molecular Mechanics (MM) Conformational Search: The first step in a computational analysis is typically a conformational search using a molecular mechanics force field.[12] Methods like the Monte Carlo search systematically rotate the key dihedral angles (τ₁-τ₅), perform an energy minimization on the resulting structure, and save the unique low-energy conformers.[13] This approach efficiently samples a large conformational space to identify a set of plausible structures.

  • Density Functional Theory (DFT) Optimization: The geometries and relative energies of the conformers identified by the MM search are then refined using higher-level quantum mechanical methods, such as DFT.[14] Functionals like B3LYP with an appropriate basis set (e.g., 6-31G*) provide a good balance of accuracy and computational cost for organic molecules.[15] These calculations yield more accurate relative energies and geometries, allowing for the prediction of the Boltzmann population of each conformer at a given temperature.

The following diagram illustrates the integrated workflow for conformational analysis:

cluster_computational Computational Workflow cluster_experimental Experimental Workflow mol_mechanics Molecular Mechanics Conformational Search dft DFT Geometry Optimization & Energy Calculation mol_mechanics->dft Low-energy conformers boltzmann Boltzmann Population Analysis dft->boltzmann Refined energies validation Structure Validation & Conformational Model boltzmann->validation Predicted populations nmr_acq NMR Data Acquisition (NOESY, J-Coupling) nmr_analysis Data Analysis (Distances, Dihedral Angles) nmr_acq->nmr_analysis nmr_analysis->validation Experimental constraints

Caption: Integrated workflow for conformational analysis.

Experimental and Computational Protocols

To ensure scientific integrity, the protocols described below represent self-validating systems for the conformational analysis of Citronellyl formate.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of Citronellyl formate in a deuterated solvent (e.g., CDCl₃ or C₆D₆) to a final concentration of ~20-50 mM. The sample should be degassed to remove dissolved oxygen, which can interfere with NOE measurements.

  • 1D ¹H and 2D COSY Acquisition: Acquire a standard 1D ¹H spectrum for initial assignment and a 2D COSY spectrum to establish proton-proton connectivity through bonds.

  • 2D NOESY/ROESY Acquisition:

    • Record a phase-sensitive 2D NOESY or ROESY spectrum.

    • The choice of mixing time is crucial: for a molecule of this size, a mixing time in the range of 300-800 ms is a good starting point.[7] A series of experiments with varying mixing times can be performed to build up NOE curves for more quantitative analysis.

  • Data Processing and Analysis:

    • Process the spectra using appropriate window functions and perform baseline correction.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum. The volumes of these peaks can be translated into distance restraints.

    • Measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum.

Computational Chemistry Protocol
  • Initial Structure Generation: Build the 3D structure of Citronellyl formate using a molecular editor.

  • Molecular Mechanics Conformational Search:

    • Perform a Monte Carlo or similar systematic conformational search using a robust force field like MMFF94.[12][13]

    • Set an energy window (e.g., 10 kcal/mol) to save all unique conformers within this range of the global minimum.

  • DFT Optimization and Frequency Calculation:

    • Take the unique conformers from the MM search and perform geometry optimization using DFT, for example, at the B3LYP/6-31G(d) level of theory.[15][16]

    • Include a continuum solvation model (e.g., CPCM or SMD) to mimic the solvent used in the NMR experiments.[16]

    • Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Population Analysis:

    • Calculate the relative Gibbs free energies (ΔG) of all stable conformers.

    • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at the temperature of the NMR experiment.

Data Presentation and Interpretation

The combined results from NMR and computational studies would allow for the construction of a detailed model of the conformational equilibrium of Citronellyl formate.

Hypothetical NMR Data Summary
Proton PairKey NOE/ROE CorrelationInferred Proximity
H1 / H2a, H2bStrongFormate proton is close to the first CH₂ group.
H3 / H8MediumIndicates a folded conformation.
H5 / H7WeakLong-range interaction in certain conformers.
Coupled Protons³JHH (Hz)Estimated Dihedral Angle
H3-H4a8.5~160° (anti)
H3-H4b3.0~60° (gauche)
Hypothetical Computational Data Summary
ConformerRelative Energy (ΔG, kcal/mol)Predicted Population (%)Key Dihedral Angles (τ₃, τ₄)
1 (Extended)0.0045(175°, 178°)
2 (Folded)0.2530(65°, 170°)
3 (Folded)0.8015(172°, 70°)
4 (Other)>1.5<10Various

By comparing the experimental distance and dihedral angle constraints from NMR with the geometries of the computationally predicted low-energy conformers, a validated model of the conformational landscape of Citronellyl formate in solution can be achieved. This detailed structural understanding is fundamental for correlating its molecular properties with its function in various applications.

References

  • Chem-Impex. (n.d.). Citronellyl formate. Retrieved from [Link]

  • Arogreen. (n.d.). Citronellyl Formate MBA: Aromatic Specialty. Retrieved from [Link]

  • Moreau, B., Lognay, G., Blecker, C., Destain, J., Gerbaux, P., Chéry, F., Rollin, P., Paquot, M., & Marlier, M. (n.d.). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Université de Liège. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of seventeen conformations of citronellal obtained... [Image]. Retrieved from [Link]

  • ScenTree. (n.d.). Citronellyl formate (CAS N° 105-85-1). Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

  • Bannwarth, C., Ehlert, S., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Citronellyl Formate. Retrieved from [Link]

  • IFF. (n.d.). Citronellyl Formate|Fragrance Ingredients. Retrieved from [Link]

  • Vuister, G. W., & Bax, A. (1998). Determination of the Dihedral Angle ψ Based on J Coupling Measurements in 15N/13C-Labeled Proteins. Journal of the American Chemical Society, 120(18), 4684–4685. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Conformational Searching in Molecular Mechanics Calculations. Retrieved from [Link]

  • Wu, X., & Wang, S. (1998). Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. The Journal of Physical Chemistry B, 102(37), 7238–7250. Retrieved from [Link]

  • Kwan, E. E. (2011). Lecture 12: The Nuclear Overhauser Effect. Harvard University. Retrieved from [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Crawford, J. (2021, February 26). 2-1 Conformational Searches Using Molecular Mechanics [Video]. YouTube. Retrieved from [Link]

  • RSC Publishing. (2020). Reference-free NOE NMR analysis. Retrieved from [Link]

  • American Chemical Society. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 99(12), 4075–4082. Retrieved from [Link]

  • Zenodo. (n.d.). Dependencies of J-Couplings upon Dihedral Angles on Proteins. Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • KoreaScience. (n.d.). GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification. Mass Spectrometry Letters. Retrieved from [Link]

  • ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 20). 5.4: NOESY Spectra. Retrieved from [Link]

Sources

Exploratory

Stereoselective Bioactivity &amp; Synthesis of Citronellyl Formate: A Technical Guide

Executive Summary Citronellyl formate (3,7-dimethyloct-6-enyl formate) represents a critical intersection between high-impact olfactory pharmacology and functional antimicrobial activity.[1] Unlike its more common acetat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citronellyl formate (3,7-dimethyloct-6-enyl formate) represents a critical intersection between high-impact olfactory pharmacology and functional antimicrobial activity.[1] Unlike its more common acetate analog, the formate ester offers a sharper, diffusive "green-vegetable" profile essential for authentic rose and geranium reconstructions.[2]

For drug development and formulation scientists, the significance of citronellyl formate lies in its chirality . The biological activity—ranging from olfactory receptor binding to microbial membrane disruption—is stereochemically dependent. This guide provides a technical analysis of the (


) and (

) enantiomers, detailing their distinct pharmacological profiles, mechanism of action, and a validated enzymatic synthesis protocol for enantiopure production.

Chemical Profile & Stereochemistry

The molecule possesses a single chiral center at the C3 position, resulting in two enantiomers. In nature, these isomers do not occur in a 1:1 racemic ratio; their distribution is species-dependent (e.g., Pelargonium spp. vs. Cymbopogon spp.), which dictates the biological function of the essential oil.

PropertyData
IUPAC Name 3,7-dimethyloct-6-enyl formate
CAS Number 105-85-1
Molecular Formula

Molecular Weight 184.28 g/mol
LogP (Octanol/Water) ~3.8 (High Lipophilicity)
Chiral Center C3 (Carbon 3)
Key Isomers (

)-(+)-Citronellyl formate (

)-(-)-Citronellyl formate

Enantioselective Pharmacology

Olfactory Activity

The olfactory threshold and quality of terpene esters are governed by the spatial arrangement of the methyl group at C3, which influences binding affinity to G-protein coupled olfactory receptors.

  • (

    
    )-(-)-Citronellyl Formate:  Derived from the "Rose" series (Rhodeinol). It exhibits a sweet, floral, deep rose  character.[3][4] It is the preferred isomer for fine fragrance and cosmetic applications where a natural, non-chemical floralcy is required.
    
  • (

    
    )-(+)-Citronellyl Formate:  Derived from the "Citronella" series. It possesses a sharper, herbal, waxy, and slightly repellent  note. This isomer contributes to the "bug repellent" functional odor profile associated with citronella oils.
    
Antimicrobial & Insecticidal Activity

Citronellyl formate demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as distinct insecticidal properties.

  • Mechanism of Action: The formate ester is highly lipophilic (LogP 3.8), allowing it to partition into the bacterial phospholipid bilayer. Once embedded, it disrupts membrane integrity, leading to increased permeability, leakage of intracellular ATP and potassium ions (

    
    ), and eventual cell lysis.
    
  • Enantioselectivity: While both enantiomers exhibit lipophilicity-driven membrane disruption, the (

    
    )-enantiomer is often associated with higher efficacy in specific fungal pathogens due to chiral recognition sites on fungal membrane proteins, whereas the (
    
    
    
    )-enantiomer shows superior insect repellency (e.g., against Pediculus humanus capitis).
Mechanism of Action Diagram

The following diagram illustrates the lipophilic interaction and subsequent membrane destabilization caused by Citronellyl formate.

MOA cluster_0 Extracellular Space cluster_1 Bacterial Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space CF Citronellyl Formate (Lipophilic Ester) Insertion Partitioning into Lipid Bilayer CF->Insertion Hydrophobic Interaction Expansion Membrane Expansion & Fluidity Alteration Insertion->Expansion Steric Interference Disruption Loss of Membrane Integrity Expansion->Disruption Critical Concentration Leakage Leakage of ATP, K+, and Cellular Content Disruption->Leakage Pore Formation Death Cell Lysis & Apoptosis Leakage->Death Metabolic Collapse

Figure 1: Mechanism of bacterial cell death induced by Citronellyl formate via membrane disruption.

Experimental Protocol: Enzymatic Synthesis

Chemical esterification of citronellol often yields racemic mixtures and requires harsh acids. Lipase-catalyzed kinetic resolution is the industry standard for producing enantiomerically enriched citronellyl formate under mild conditions.

Protocol: Lipase-Catalyzed Transesterification

Objective: Synthesize (


)- or (

)-citronellyl formate with high enantiomeric excess (

) using Candida antarctica Lipase B (CAL-B).

Reagents:

  • Substrate: (

    
    )-Citronellol (Racemic)
    
  • Acyl Donor: Vinyl Formate (Irreversible acyl donor to drive equilibrium)

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Solvent:

    
    -Hexane (or solvent-free system)
    

Step-by-Step Methodology:

  • Preparation: In a 50 mL screw-capped reaction vial, dissolve 5 mmol of (

    
    )-citronellol in 20 mL of 
    
    
    
    -hexane.
  • Acyl Donor Addition: Add 10 mmol of Vinyl Formate (2:1 molar equivalent to ensure complete conversion of the reactive enantiomer).

  • Catalyst Activation: Add 50 mg of Novozym 435 (pre-dried over silica gel to remove trace water, preventing hydrolysis).

  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 200 rpm . Note: Lower temperatures enhance enantioselectivity (E-value).[5]

  • Monitoring: Monitor the reaction via GC-FID using a chiral column (e.g., Cyclodex-B) every 30 minutes.

    • Target: Stop reaction when conversion reaches ~50% (theoretical maximum for kinetic resolution).

  • Termination: Filter off the immobilized enzyme to stop the reaction.

  • Purification: Separate the formed (

    
    )-citronellyl formate from the unreacted (
    
    
    
    )-citronellol via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Synthesis Workflow Diagram

Synthesis Start Racemic (+/-) Citronellol Reaction Kinetic Resolution 30°C, 200 rpm Start->Reaction Reagents Vinyl Formate + n-Hexane Reagents->Reaction Catalyst Novozym 435 (CAL-B Lipase) Catalyst->Reaction Catalysis Separation Filtration & Chromatography Reaction->Separation ~50% Conversion Product1 (R)-Citronellyl Formate (Ester) Separation->Product1 Elution A Product2 (S)-Citronellol (Unreacted Alcohol) Separation->Product2 Elution B

Figure 2: Enzymatic kinetic resolution workflow for isolating Citronellyl formate enantiomers.

Comparative Data Analysis

The following table summarizes the pharmacological and physical distinctions between the formate ester and its parent alcohol, highlighting the shift in properties upon esterification.

FeatureCitronellol (Parent Alcohol)Citronellyl Formate (Ester)
Odor Character Heavy, oily, rosy, long-lasting.[3]Diffusive, fresh, leafy-green, "rose petal".[2]
Odor Threshold ModerateLow (High Impact)
LogP (Lipophilicity) ~3.2~3.8 (Enhanced membrane penetration)
Volatility MediumHigh (Top note application)
Primary Bioactivity Bacteriostatic / RepellentBactericidal / Synergistic Repellent
Enantiomer Preference (

)-Citronellol (Repellent)
(

)-Formate (Repellent/Sharp)
Enantiomer Preference (

)-Citronellol (Floral)
(

)-Formate (Floral/Green)

References

  • Comparison of Odor Profiles: Fraterworks. (2023). Citronellyl Formate vs Citronellyl Acetate Olfactory Analysis. Link

  • Enzymatic Synthesis Protocol: Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized-lipase catalyzed transesterification in non-aqueous media. Enzyme and Microbial Technology. Link

  • Antimicrobial Mechanism: Trombetta, D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy. Link

  • Enantiomeric Toxicity: Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, citronellyl formate. Food and Chemical Toxicology. Link

  • Chemical Properties: PubChem Database. (2024). Citronellyl Formate Compound Summary. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Acid-Catalyzed Synthesis of Citronellyl Formate

This Application Note is structured to provide a rigorous, field-tested guide for the synthesis of Citronellyl Formate, specifically tailored for pharmaceutical and high-value chemical development where purity and reprod...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-tested guide for the synthesis of Citronellyl Formate, specifically tailored for pharmaceutical and high-value chemical development where purity and reproducibility are paramount.

Executive Summary

Citronellyl formate (CAS: 105-85-1) is a critical ester utilized in fragrance formulations and as a lipophilic promoiety in prodrug design.[1] While classical Fischer esterification is the standard synthetic route, the specific reactivity of citronellol—a monoterpenoid alcohol with a remote double bond—presents unique challenges.

The Core Challenge: Under strong acidic conditions, citronellol is prone to cyclization (forming isopulegol) and dehydration . Furthermore, formic acid is susceptible to dehydration into carbon monoxide (CO) in the presence of strong mineral acids like sulfuric acid.

This guide presents two validated protocols:

  • Protocol A (Recommended): A Heterogeneous Solid Acid Catalysis method (SnCl₂ or Amberlyst-15) offering high selectivity (>98%) and minimal workup.

  • Protocol B (Legacy): A Homogeneous Mineral Acid method optimized for cost, with strict safety controls for CO generation.

Mechanistic Insight & Reaction Pathways[2][3]

The synthesis relies on a nucleophilic acyl substitution (Fischer Esterification). However, the presence of the alkene at the C6-position of citronellol introduces a competing intramolecular "ene" type cyclization (acid-catalyzed) leading to isopulegol.

Reaction Scheme & Side Pathways

The following diagram illustrates the desired pathway versus the critical impurity pathway.

ReactionMechanism Citronellol Citronellol (Substrate) Intermediate Tetrahedral Intermediate Citronellol->Intermediate H+ Catalyst (Protonation) Isopulegol Isopulegol (Cyclization Impurity) Citronellol->Isopulegol Strong Acid / Heat (Intramolecular Cyclization) FormicAcid Formic Acid FormicAcid->Intermediate H+ Catalyst (Protonation) CitronellylFormate Citronellyl Formate (Target Product) Intermediate->CitronellylFormate - H2O (Elimination) Water H2O Intermediate->Water

Figure 1: Mechanistic pathway showing the competition between esterification and acid-catalyzed cyclization.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Acid Catalyst Type Lewis Acid (SnCl₂) or Resin (Amberlyst)Strong Brønsted acids (

) increase the rate of cyclization to isopulegol. Lewis acids coordinate preferentially to the carbonyl oxygen, favoring esterification over alkene activation.
Water Removal Azeotropic or Molecular SievesThe equilibrium constant (

) is near unity. Water removal drives the reaction to completion (Le Chatelier’s principle).
Temperature 25°C – 60°CTemperatures >80°C significantly increase the rate of thermal degradation of formic acid and cyclization of citronellol.
Formic Acid Excess 1.5 – 2.0 EquivalentsFormic acid is inexpensive and volatile; excess drives kinetics. However, it must be removed gently to prevent product hydrolysis during workup.

Experimental Protocols

Protocol A: Solid Acid Catalysis (High Purity/Drug Dev)

Rationale: This method utilizes Tin(II) Chloride (


) or Amberlyst-15. It is "self-validating" because the catalyst is removed by simple filtration, preventing acid-catalyzed hydrolysis during storage.

Materials:

  • 
    -Citronellol (95%+)
    
  • Formic Acid (98%)

  • Catalyst:

    
     (Solid Lewis Acid) OR Amberlyst-15 (Resin)
    
  • Solvent: Toluene (optional, for azeotropic distillation) or Solvent-free.

Step-by-Step Methodology:

  • Preparation: In a double-necked round-bottom flask equipped with a magnetic stir bar, charge Citronellol (10 mmol, 1.56 g) .

  • Catalyst Addition: Add

    
     (0.5 mmol, 5 mol%) .
    
    • Note: If using Amberlyst-15, use 10 wt% relative to citronellol.

  • Acid Addition: Add Formic Acid (15 mmol, 0.69 g) dropwise at room temperature.

    • Why: Gradual addition prevents localized hot spots that trigger cyclization.

  • Reaction: Stir the mixture at 25–30°C (Room Temp) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Citronellol (

      
      ) should disappear; Ester (
      
      
      
      ) appears.
  • Workup:

    • For SnCl₂: Dilute with diethyl ether (20 mL), wash with water (2 x 10 mL), then saturated

      
       (2 x 10 mL) to neutralize excess formic acid.
      
    • For Amberlyst: Simply filter off the resin beads. Rinse beads with small ether volume.

  • Drying & Concentration: Dry organic layer over

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: If necessary, purify via bulb-to-bulb distillation or flash chromatography.

Expected Yield: 88–95% Selectivity: >98% (Minimal Isopulegol formation).

Protocol B: Homogeneous Catalysis (Industrial Scale-Up)

Rationale: Uses Sulfuric Acid.[2][3][4] Cheaper, but requires strict temperature control to prevent CO formation and cyclization.

Safety Warning:


. Perform strictly in a fume hood.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck flask with a Dean-Stark trap (if using toluene) and a reflux condenser.

  • Charge: Add Citronellol (50 mmol) and Toluene (50 mL) .

  • Catalyst: Add conc.

    
     (catalytic, 0.5 mol%) .
    
  • Addition: Add Formic Acid (75 mmol) slowly.

  • Reflux: Heat to mild reflux (approx 60-70°C internal temp if using vacuum, or atmospheric if strictly controlled).

    • Critical Control: Do not exceed 80°C. High temps favor the "ene" cyclization.

  • Quench (Vital): Once TLC indicates completion, cool to 0°C immediately. Pour reaction mixture into ice-cold saturated

    
    .
    
    • Why: Neutralization must be rapid to stop acid-catalyzed hydrolysis of the formed formate ester.

  • Separation: Separate phases. Wash organic phase with brine. Dry over

    
    .
    
  • Distillation: Fractional distillation under high vacuum is required to separate the product from any formed isopulegol.

Process Workflow & Quality Control

The following diagram outlines the decision matrix for purification and analysis.

Workflow Reaction Crude Reaction Mixture Quench Quench/Neutralization (Critically Important) Reaction->Quench Separation Phase Separation Quench->Separation QC_Checkpoint QC: GC-MS Analysis Separation->QC_Checkpoint FinalProduct Citronellyl Formate (Final) QC_Checkpoint->FinalProduct Pass Distillation Fractional Distillation (Vacuum) QC_Checkpoint->Distillation Fail Path_Pure Purity > 98% Path_Impure Isopulegol > 2% Distillation->FinalProduct

Figure 2: Post-reaction processing workflow emphasizing the Quality Control checkpoint.

Analytical Standards (Self-Validating)
  • GC-MS:

    • Citronellyl Formate: Molecular ion peak [M]+ at m/z 184.

    • Isopulegol (Impurity): Distinct retention time; fragmentation typically shows m/z 154 (M+) and m/z 139 (M-CH3).

  • IR Spectroscopy:

    • Look for strong Carbonyl (C=O) stretch at 1725 cm⁻¹ (Formate).

    • Disappearance of broad O-H stretch at 3300-3400 cm⁻¹ .

References

  • Solid Acid Catalysis (SnCl2): da Silva, M. J., et al. (2025).[5] "Sn(II)-catalyzed β-citronellol esterification: A Brønsted acid-free process for synthesis of fragrances at room temperature." ResearchGate.[5][6]

  • General Fischer Esterification Mechanisms: Master Organic Chemistry. (2022).[2][7][8] "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."

  • Cyclization Side Reactions (Isopulegol Formation): Chuah, G. K., et al. (2001). "Cyclisation of Citronellal to Isopulegol Catalysed by Hydrous Zirconia and Other Solid Acids." Journal of Catalysis.

  • Enzymatic Comparison (Lipase Catalysis): Corrêa, L. S., et al. (2019). "Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters." Applied Biochemistry and Biotechnology.

Sources

Application

Application Notes &amp; Protocols: Citronellyl Formate in Mosquito Repellent Formulations

Abstract: The rising demand for effective and consumer-friendly mosquito repellents has driven research into alternatives to traditional synthetic actives. Citronellyl formate, a monoterpenoid ester found naturally in es...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rising demand for effective and consumer-friendly mosquito repellents has driven research into alternatives to traditional synthetic actives. Citronellyl formate, a monoterpenoid ester found naturally in essential oils like geranium, presents a compelling profile for use in repellent formulations.[1] It possesses a pleasant fruity, floral aroma and is valued in the fragrance industry for its stability.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of citronellyl formate as a mosquito repellent active. It covers the compound's physicochemical properties, postulated mechanism of action, formulation strategies, safety considerations, and detailed protocols for efficacy evaluation.

Physicochemical Profile of Citronellyl Formate

A thorough understanding of the active ingredient's properties is fundamental to successful formulation development. Citronellyl formate (CAS No. 105-85-1) is a colorless liquid with a characteristic fresh, rosy, and fruity odor.[4][5] Its key properties are summarized below, which influence its volatility, solubility, and compatibility with other formulation ingredients.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₂[2][4]
Molecular Weight 184.28 g/mol [2][6]
Appearance Colorless liquid[1][5]
Boiling Point 235 °C at 760 mmHg[1][4]
Flash Point 92 °C (198 °F)[1][2]
Density ~0.897 g/mL at 25 °C[1]
Vapor Pressure 0.03 mmHg at 25 °C[2][5]
Solubility Soluble in alcohol and most fixed oils; Insoluble in water and glycerin.[1][4]
LogP 3.8[2][4]

Postulated Mechanism of Repellency

While the precise molecular targets for citronellyl formate in mosquitoes are not fully elucidated, the mechanism is believed to align with that of other volatile plant-derived monoterpenoids. The primary mode of action is olfactory-based, interfering with the mosquito's ability to locate a host.

Causality of Action:

  • Volatilization: For any repellent to be effective, it must evaporate from the skin or treated surface to form a vapor barrier. The vapor pressure of citronellyl formate (0.03 mmHg at 25°C) is relatively low compared to highly volatile compounds, which may contribute to a longer-lasting effect than some other essential oil components.[5][7]

  • Olfactory Receptor Interaction: Mosquitoes use their antennae, equipped with highly sensitive olfactory receptor neurons (ORNs), to detect chemical cues from hosts, such as carbon dioxide and skin odors. Repellent molecules like citronellyl formate are thought to interact with these receptors.

  • Channel Activation & Aversive Behavior: Research on the related compound, citronellal, has shown it directly activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in insects like Drosophila melanogaster and Anopheles gambiae.[8] TRPA1 is a non-selective cation channel that often functions as a sensor for irritant chemicals. Activation of this or similar receptors in the mosquito's ORNs is hypothesized to trigger aversive neuronal signals, causing the insect to avoid the source. This is a mechanism of "spatial repellency," where the chemical disrupts host-seeking behavior from a distance.

Postulated_Mechanism_of_Action cluster_0 Formulation on Skin cluster_1 Vapor Phase cluster_2 Mosquito Olfactory System cluster_3 Behavioral Response A Citronellyl Formate in Formulation B Volatilized Citronellyl Formate Molecules A->B Evaporation C Binding to Olfactory Receptors (e.g., TRPA1) on Antennae B->C Diffusion D Ion Channel Activation & Neuronal Firing C->D Signal Transduction E Aversive Signal to Brain D->E F Host-Seeking Disruption (Repellency) E->F Formulation_Development_Workflow A Define Target Product Profile (e.g., Spray, Lotion, >4h efficacy) B Select Active Concentration (Based on safety & efficacy data) A->B C Excipient Selection (Solvents, Film Formers, Emulsifiers) B->C D Prototype Formulation (Bench-scale mixing) C->D E Physicochemical Characterization (pH, Viscosity, Appearance) D->E G In Vitro Efficacy Screening (e.g., Arm-in-Cage Assay) D->G F Accelerated Stability Testing (Temperature cycling) E->F H Formula Optimization (Iterative refinement) F->H G->H I Scale-Up & Field Trials H->I

Caption: A typical workflow for developing a repellent formulation.

Safety & Toxicology Profile

Citronellyl formate is generally regarded as safe for use in cosmetic and fragrance applications when used within established concentration limits.

  • Skin Sensitization: The primary toxicological endpoint of concern is skin sensitization. [9]The Research Institute for Fragrance Materials (RIFM) has thoroughly evaluated its safety, and the International Fragrance Association (IFRA) has established a safe use Standard to prevent sensitization. [9]This means that in a small number of individuals, repeated contact may cause an allergic skin reaction. [4]Adherence to IFRA concentration guidelines for skin-applied products is mandatory for safe formulation.

  • Irritation: Safety data sheets indicate that in its concentrated form, citronellyl formate can cause skin and eye irritation. [6][10][11]Standard industrial hygiene practices, including the use of gloves and eye protection, should be followed when handling the neat material. [6][12]* Acute Toxicity: The compound is reported to be mildly toxic by ingestion. [1]Acute oral and dermal toxicity values are greater than 5000 mg/kg, indicating low acute toxicity. [12]

Efficacy Evaluation Protocols

Validating the performance of a repellent formulation requires standardized, reproducible testing methodologies.

Protocol 5.1: Laboratory Arm-in-Cage Repellency Assay

This is the gold standard laboratory method for determining the protection time of a topical repellent against biting mosquitoes. [13][14] Objective: To determine the Complete Protection Time (CPT) of a citronellyl formate formulation against host-seeking female mosquitoes.

Materials:

  • Test formulation of citronellyl formate.

  • Control (formulation vehicle without active).

  • Positive control (e.g., 15-20% DEET formulation).

  • 30x30x30 cm cage containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-12 days old.

  • Human volunteers (screened and consented according to ethical guidelines).

  • Latex or nitrile gloves.

  • Micropipette or syringe for application.

  • Timer.

Methodology:

  • Volunteer Preparation: Volunteers should avoid using fragrances, scented lotions, or consuming alcohol and spicy foods for 24 hours prior to the test. Wash forearms with unscented soap, rinse thoroughly, and allow to air dry for 15 minutes.

  • Application: Define a 300 cm² area on the volunteer's forearm. Apply a precise amount (e.g., 1.0 mL) of the test formulation evenly over the defined area. The other arm can be used for a control substance.

  • Initial Exposure: Three minutes after application, the treated forearm is inserted into the mosquito cage for a 3-minute exposure period.

  • Data Collection: During the exposure period, record the number of mosquitoes that land on the treated skin and the number that probe or bite. A "bite" is defined as the insertion of the proboscis into the skin. [15]5. Repetitive Exposure: Remove the arm from the cage. Repeat the 3-minute exposure test every 30 minutes.

  • Determining Endpoint: The test is concluded for that formulation when the first confirmed bite occurs. The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

  • Data Analysis: Calculate the percent repellency for each time point if desired using the formula: % Repellency = [(C-T)/C] * 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm. The primary endpoint, however, is the CPT.

Protocol 5.2: Formulation Stability Testing

Objective: To ensure the formulation's physical and chemical integrity under various storage conditions. [16] Materials:

  • Multiple sealed samples of the final formulation.

  • Temperature-controlled ovens/incubators (e.g., at 4°C, 25°C, 40°C).

  • pH meter.

  • Viscometer.

  • Microscope.

  • Centrifuge.

Methodology:

  • Initial Analysis (Time 0): Record the initial characteristics of the formulation:

    • Appearance: Color, clarity, homogeneity.

    • pH.

    • Viscosity.

    • Microscopic evaluation: For emulsions, check globule size and distribution.

  • Storage Conditions: Place samples under different conditions:

    • Accelerated: 40°C / 75% Relative Humidity for 3 months (often used to predict a 2-year shelf life).

    • Real-Time: 25°C / 60% Relative Humidity for the duration of the desired shelf life (e.g., 24 months).

    • Refrigerated: 4°C to check for crystallization or cold-induced instability.

    • Freeze-Thaw Cycling: Cycle samples between -10°C and 25°C (3-5 cycles) to assess emulsion stability.

  • Periodic Evaluation: At set intervals (e.g., 1, 2, and 3 months for accelerated testing), remove samples and re-evaluate the parameters listed in Step 1.

  • Acceptance Criteria: The formulation is considered stable if there is no significant change in pH, viscosity, color, or odor, and no signs of phase separation, crystallization, or microbial growth.

Data Interpretation & Troubleshooting

  • Low CPT (<2 hours): This is a common issue with natural repellents.

    • Cause: The evaporation rate of citronellyl formate is too high in the formulation.

    • Solution: Increase the concentration of the active (within safety limits). Incorporate a film former or a fixative like vanillin. [7]Consider a more advanced controlled-release formulation strategy. [17]* Phase Separation in Emulsions:

    • Cause: Inappropriate emulsifier system or insufficient homogenization.

    • Solution: Re-evaluate the hydrophilic-lipophilic balance (HLB) of the emulsifier system. Increase the concentration of the stabilizer or improve the mixing process (higher shear).

  • Skin Sensitization Reports:

    • Cause: The concentration of citronellyl formate exceeds the IFRA recommended safe levels.

    • Solution: Immediately reformulate to comply with IFRA standards. Ensure all fragrance allergens are correctly identified and labeled according to regional regulations.

Conclusion

Citronellyl formate is a promising active ingredient for the development of mosquito repellent formulations, offering a pleasant sensory profile and a favorable safety record when used appropriately. Its efficacy is critically dependent on a well-designed formulation that controls its volatility to extend the duration of protection. By employing the systematic development workflow and rigorous evaluation protocols outlined in this guide, researchers and formulators can successfully harness the potential of citronellyl formate to create effective and scientifically validated mosquito repellent products.

References

  • The Fragrance Conservatory. (n.d.). Citronellyl formate. The Ingredient Directory.
  • Dunkel, M. (1970). Perfume and deodorizing with citronellyl senecioate. U.S. Patent No. 3,493,650. Washington, DC: U.S. Patent and Trademark Office.
  • Du, E. J., et al. (2015). The Mosquito Repellent Citronellal Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression. Molecules and cells, 38(3), 260–266. Retrieved from [Link]

  • American Mosquito Control Association. (n.d.). Repellents.
  • ScenTree. (n.d.). Citronellyl formate (CAS N° 105-85-1).
  • Müller, G. C., et al. (2009). Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes. Journal of vector ecology, 34(1), 2-8.
  • Ultra International B.V. (n.d.). Material Safety Data Sheet: Citronellyl Formate.
  • Fraterworks. (n.d.). Citronellyl Formate.
  • Iovinella, I., et al. (2022). Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials. Pest management science, 78(12), 5106–5114. Retrieved from [Link]

  • Kunz, S. (2018). Insect Repellents Based on para-Menthane-3,8-diol. University of Regensburg.
  • Menaka, K.P.P., et al. (2017). Development of Herbal Mosquito Repellent Formulations. International Online Medical Council, 3(2), 245-252.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7778, Citronellyl formate. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). Citronellyl Formate CAS No 105-85-1 Material Safety Data Sheet.
  • Perfumer's Apprentice. (2021). Safety Data Sheet: Citronellyl Formate.
  • ChemicalBook. (n.d.). CITRONELLYL FORMATE (CAS 105-85-1).
  • Kumar, S., et al. (2023). Formulation of natural mosquito repellents. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(6), 1-5.
  • Vigon International. (2015). Safety Data Sheet: 502294 citronellyl formate.
  • Sharratt, A. (1999). Natural insect repellent formula and method of making same. U.S. Patent No. 5,885,600. Washington, DC: U.S. Patent and Trademark Office.
  • Perfumer's Apprentice. (n.d.). Citronellyl Formate.
  • Mapossa, A. B., et al. (2021). Mosquito-repellent controlled-release formulations for fighting infectious diseases. Infectious Diseases of Poverty, 10(1), 1-15.
  • Sharma, S., et al. (2019). Formulation of Natural Mosquito Repellent. International Journal for Applied Research and Innovative Technology, 5(5), 1-6.

Sources

Method

Citronellyl formate as a fragrance ingredient in cosmetic formulations

Optimizing Olfactory Impact and Hydrolytic Stability [1] Abstract Citronellyl formate (CAS 105-85-1) is a critical ester in perfumery, utilized for its ability to impart a "leafy," fresh-rose top note that modifies and m...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Olfactory Impact and Hydrolytic Stability [1]

Abstract

Citronellyl formate (CAS 105-85-1) is a critical ester in perfumery, utilized for its ability to impart a "leafy," fresh-rose top note that modifies and modernizes traditional floral accords.[1][2][3][4] However, its application in functional cosmetics (emulsions, surfactants) presents specific physicochemical challenges.[1] This guide details the thermodynamic behavior of citronellyl formate, its hydrolytic degradation pathways, and the regulatory implications of its metabolites.[1] It provides validated protocols for formulation incorporation and stability testing to ensure regulatory compliance (IFRA/EU) and olfactory integrity.[1][4]

Physicochemical Profile & Olfactory Characterization

Citronellyl formate acts as a bridge between the high-volatility citrus notes and the heart-note floral alcohols.[4] Unlike its parent alcohol (citronellol), the formate ester is less polar, affecting its partitioning behavior in multiphase systems.[1]

Table 1: Technical Specifications
PropertyValueImplication for Formulator
Molecular Structure C₁₁H₂₀O₂Primary ester; susceptible to alkaline hydrolysis.[1][4]
Molecular Weight 184.28 g/mol Moderate diffusivity; functions as a Top-to-Heart note.[4]
LogP (o/w) ~3.8 - 4.0Highly lipophilic; partitions strongly into the oil phase or surfactant micelles.[1][4]
Vapor Pressure ~0.03 mmHg (25°C)Moderate volatility; requires fixation to extend substantivity.[4]
Flash Point 92°CCombustible; safe for standard hot-process manufacturing (if added during cool-down).[1][4]
Olfactory Descriptors Leafy, Rose, Green, Waxy, FruityUsed to reduce the "sweetness" of Citronellol/Geraniol blends.[1]

Stability & Compatibility Mechanics

The primary failure mode for citronellyl formate in aqueous cosmetic bases is hydrolysis .[4] This reaction is catalyzed by extreme pH and heat, leading to the formation of Citronellol (an allergen) and Formic Acid (a potent skin irritant).[1]

Mechanism of Action

In aqueous environments (O/W emulsions, shampoos), the ester bond is vulnerable.[1]

  • Acidic Conditions (pH < 4): Slow acid-catalyzed hydrolysis.[1][4]

  • Alkaline Conditions (pH > 8): Rapid saponification (irreversible).[1][4]

  • Optimal Stability Window: pH 5.0 – 7.0.[1]

Visualization: The Hydrolytic Cascade

The following diagram illustrates the degradation pathway and its consequences on safety and regulation.

G CF Citronellyl Formate (Fresh, Leafy Rose) Hydrolysis Hydrolysis Reaction (Catalyzed by pH > 8 or Heat) CF->Hydrolysis Water Aqueous Phase (H2O) Water->Hydrolysis Citronellol Metabolite 1: Citronellol (Floral/Sweet) Hydrolysis->Citronellol Cleavage FormicAcid Metabolite 2: Formic Acid (Pungent/Sour) Hydrolysis->FormicAcid Cleavage Risk1 Regulatory Risk: Increases Total Allergen Load (EU 26 Compliance) Citronellol->Risk1 Risk2 Safety Risk: pH Drop & Skin Irritation FormicAcid->Risk2

Figure 1: Hydrolytic degradation pathway of Citronellyl Formate showing the generation of sensitizing and irritating metabolites.[1][4]

Regulatory & Safety Framework

Compliance requires accounting for both the ingredient itself and its potential breakdown products.[4]

  • IFRA Standards (51st Amendment):

    • Citronellyl formate is restricted based on dermal sensitization and systemic toxicity endpoints.[1][4][5]

    • Standard Limits (Typical):

      • Category 4 (Fine Fragrance): ~25% (Check specific certificate).[1][4]

      • Category 5A (Body Lotion): ~1.0 - 2.5%.[1][4][6]

    • Note: Always verify the most current IFRA certificate from your supplier.[4]

  • The "Hidden" Allergen Factor:

    • Citronellyl formate is not one of the 26 EU cosmetic allergens.[4]

    • However, it metabolizes/hydrolyzes into Citronellol (CAS 106-22-9), which is a declarable allergen.[1][4]

    • Protocol: When calculating total allergen load for labeling (e.g., >0.001% in leave-on), you must theoretically account for potential hydrolysis if the product stability is not guaranteed.[1]

Formulation Protocols

Protocol A: Incorporation into O/W Emulsions

Objective: Minimize thermal degradation and evaporation during manufacturing.[1][4]

Rationale: Citronellyl formate has a flash point of 92°C, but its ester bond becomes labile above 50°C in the presence of water.[1]

Step-by-Step Methodology:

  • Phase Preparation: Prepare the aqueous phase and oil phase separately.[1][4] Heat to 75°C for emulsification.[4]

  • Emulsification: Combine phases and homogenize.

  • Cool Down (Critical Step): Begin cooling the bulk emulsion.

  • Fragrance Premix:

    • Pre-dissolve Citronellyl formate in the fragrance concentrate or a solubilizer (e.g., Polysorbate 20) if using low-surfactant bases.[1][4]

    • Do not add neat ester to a hot water phase.[4]

  • Addition: Add the fragrance premix only when the bulk temperature reaches < 40°C .

  • pH Adjustment: Immediately check pH. Buffer to 5.5 – 6.5 using Citric Acid or Sodium Citrate.[1][4] Avoid strong alkalis (NaOH) after addition, as localized high pH will saponify the ester.[1][4]

Protocol B: Accelerated Hydrolysis Stress Test

Objective: Validate the stability of the formate ester in the finished product.

Rationale: A simple olfactory check is insufficient because the release of Formic Acid can cause skin irritation before the off-odor becomes apparent.[1][4]

Materials:

  • Finished Formulation Samples (x3)

  • pH Meter (Calibrated)

  • GC-MS (Optional but recommended)[1][4]

Workflow:

  • Baseline: Measure pH and Citronellol content (via GC) at T=0.

  • Incubation: Store samples at:

    • Condition A: 4°C (Control)

    • Condition B: 25°C (Ambient)

    • Condition C: 45°C (Accelerated)[1]

  • Monitoring:

    • Weekly: Measure pH. A drop of >0.3 pH units in Condition C indicates hydrolysis (release of Formic Acid).[1][4]

    • 4 Weeks: Perform GC-MS extraction.

  • Acceptance Criteria:

    • pH drift < 0.5 units over 8 weeks at 45°C.[1][4]

    • Citronellol increase < 10% relative to baseline.[4]

Analytical Validation (GC-MS)[1][4]

To quantify Citronellyl formate in a complex matrix, use the following parameters to separate it from its alcohol metabolite.

  • Column: DB-Wax or HP-Innowax (Polar column preferred for separating esters/alcohols).[1][4]

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[1][4]

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Target Ions (SIM Mode):

    • Citronellyl Formate: m/z 69 (base), 123, 138.[1]

    • Citronellol:[1][2][3][6][7][8][9][10][11] m/z 69, 71, 95.[1][4]

  • Note: Ensure the injector temperature is kept moderate (220°C) to prevent thermal degradation inside the inlet liner.

References

  • Research Institute for Fragrance Materials (RIFM). (2021).[1][4] Safety Assessment of Citronellyl Formate (CAS 105-85-1).[1][4][6][11] Food and Chemical Toxicology.[4][7]

  • The Good Scents Company. (2024).[1][4] Citronellyl Formate Physicochemical and Organoleptic Data.[4][8]

  • International Fragrance Association (IFRA). (2023).[1][4] IFRA Standards Library (51st Amendment).[1][4]

  • European Commission. (2009).[1][4] Regulation (EC) No 1223/2009 on Cosmetic Products (Annex III - Allergens).[1][4][1]

  • PubChem. (2024).[1][4] Compound Summary: Citronellyl Formate.[1][2][4][6][7][8][9][10][12][13] National Library of Medicine.[1][4] [1]

Sources

Application

Application Note: Precision Analysis of Citronellyl Formate in Terpene Profiling

This Application Note and Protocol guide is designed for researchers and analytical chemists in drug development and botanical profiling. It establishes a rigorous framework for the use of Citronellyl Formate —not merely...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and analytical chemists in drug development and botanical profiling. It establishes a rigorous framework for the use of Citronellyl Formate —not merely as a generic standard, but as a critical target analyte and specific quality control marker in complex terpene matrices.

Part 1: Core Directive & Scientific Rationale

The Role of Citronellyl Formate

Citronellyl formate (CAS: 105-85-1) is a monoterpene ester responsible for the "leafy-rose" and fresh geranium notes in botanical profiles.[1][2] Unlike robust hydrocarbons (e.g., Pinene, Limonene), formate esters are chemically labile. Their accurate quantification is a high-sensitivity indicator of extraction integrity and storage stability .[1]

Crucial Distinction: While often grouped with general terpenes, Citronellyl formate cannot serve as a universal Internal Standard (IS) for botanical samples (like Cannabis or Geranium) because it is frequently naturally present. Instead, it functions as:

  • A Critical Calibration Standard: For profiling floral/fresh phenotypes.

  • A Process Control Surrogate: Used in synthetic or blank matrices to validate ester recovery rates without hydrolysis.

Chemical & Physical Foundation

To analyze this molecule accurately, one must understand its behavior in the injector port and column.

  • Molecular Weight: 184.28 g/mol [1][2]

  • Boiling Point: ~235°C[2][3]

  • Stability Warning: Formate esters are susceptible to hydrolysis and transesterification. Avoid Methanol as a primary solvent for long-term stock storage, as trace acidity can lead to the formation of Methyl Formate and Citronellol, skewing calibration curves.

Table 1: Key Chromatographic Properties
PropertyValueNotes for Method Development
Retention Index (DB-5) 1260 – 1285Elutes after Citronellal; often co-elutes with Neral/Geranial if ramp is too fast.[1]
Retention Index (DB-Wax) 1600 – 1644Shifts significantly later; better resolution from hydrocarbon terpenes.[1]
Base Peak (EI-MS) m/z 69Characteristic isoprene fragment (

).[1]
Diagnostic Ions m/z 41, 55, 81, 82, 95Use m/z 81 or 95 for SIM quantitation to avoid background noise at 69.[1]

Part 2: Experimental Protocols

Protocol A: Standard Preparation & Handling

Objective: Create a stable calibration curve without degradation.

Reagents:

  • Citronellyl Formate Reference Standard (>98% purity).

  • Solvent: n-Hexane (HPLC Grade) or Ethyl Acetate.[1] Do not use Methanol.

  • Internal Standard (Primary): Tridecane or Nonyl Acetate (must be distinct from the sample matrix).

Step-by-Step:

  • Stock Solution (10 mg/mL): Weigh 100 mg of Citronellyl formate into a 10 mL volumetric flask. Dilute to volume with n-Hexane .

    • Why Hexane? It is non-polar and aprotic, preventing hydrolysis of the formate ester.

  • Working Standards: Prepare a 6-point serial dilution range (e.g., 5 µg/mL to 500 µg/mL).

  • Storage: Store at -20°C in amber vials with PTFE-lined caps. Shelf life is 6 months.

Protocol B: GC-MS Instrument Configuration

Objective: Achieve baseline resolution from interfering isomers (e.g., Rhodinyl formate).

System: Agilent 7890/5977 or equivalent.

  • Inlet: Split/Splitless.

    • Temp: 250°C.

    • Mode: Split 20:1 (prevents column overload).

  • Column: 5% Phenyl-methylpolysiloxane (DB-5MS or equivalent), 30m x 0.25mm x 0.25µm.

    • Alternative: For complex essential oils, use a Wax column (PEG phase) to separate the formate from Citronellol.

  • Oven Program (The "Terpene Ramp"):

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 3°C/min to 200°C.

    • Ramp 2: 15°C/min to 300°C (hold 3 min).

    • Logic: The slow ramp (3°C/min) is critical around 1200-1300 RI to separate Citronellyl formate from Neral and Geranial.

  • MS Detection:

    • Scan Mode: 35-350 amu.[1]

    • SIM Mode (Optional for Trace Analysis): Target m/z 81 (Quant), 69 (Qual), 95 (Qual).

Protocol C: Self-Validating Identification Logic

A peak is confirmed as Citronellyl formate ONLY if it meets all three criteria:

  • Retention Time: Matches standard within ±0.05 min.

  • Spectral Match: Base peak m/z 69 present; Ratio of m/z 81 to 95 matches standard within 20%.

  • Resolution Check: Valley between Citronellyl formate and Citronellol (if present) must be >50% height.

Part 3: Visualization & Workflow

Decision Logic: Selection of Standard

This diagram guides the user on when to use Citronellyl formate as an analyte versus a surrogate.

StandardSelection Start Start: Terpene Analysis Planning CheckMatrix Is the Matrix Natural? (Cannabis, Geranium, Rose) Start->CheckMatrix IsSynthetic Is the Matrix Synthetic/Blank? (e.g., MCT Oil, Pharma Excipient) CheckMatrix->IsSynthetic No NaturalYes Citronellyl Formate is likely PRESENT in sample CheckMatrix->NaturalYes Yes IsSynthetic->NaturalYes No (Unknown) SyntheticYes Citronellyl Formate is ABSENT in matrix IsSynthetic->SyntheticYes Yes RoleAnalyte ROLE: Target Analyte (Calibration Standard) NaturalYes->RoleAnalyte Action1 Action: Use Tridecane as Internal Standard. Build Cal Curve for Citronellyl Formate. RoleAnalyte->Action1 RoleSurrogate ROLE: Surrogate / QC Standard SyntheticYes->RoleSurrogate Action2 Action: Spike into matrix to test Extraction Efficiency & Ester Hydrolysis. RoleSurrogate->Action2

Figure 1: Decision Matrix for assigning the analytical role of Citronellyl formate based on sample origin.

Analytical Workflow

Workflow Sample Sample Prep (Solvent Extraction) IS_Add Add Internal Standard (e.g. Tridecane) Sample->IS_Add GC GC Separation (DB-5 Column) IS_Add->GC MS MS Detection (SIM: m/z 81, 69, 95) GC->MS Data Data Processing (Calc RRF) MS->Data

Figure 2: Linear workflow for quantitative analysis.[1]

Part 4: Data Analysis & Calculations

To quantify Citronellyl formate accurately, use the Relative Response Factor (RRF) method. This compensates for instrument drift.

Formula:



Where:

  • 
     = Peak Area of Citronellyl Formate (Target)
    
  • 
     = Concentration of Internal Standard (e.g., Tridecane, 100 µg/mL)[4]
    
  • 
     = Peak Area of Internal Standard
    
  • 
     = Concentration of Citronellyl Formate Standard
    

Validation Criteria: The Relative Standard Deviation (%RSD) of the RRFs across the calibration curve (5 levels) must be < 20% . If >20%, check for inlet discrimination or ester hydrolysis in the vial.

Part 5: References

  • National Institute of Standards and Technology (NIST). Citronellyl formate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • International Fragrance Association (IFRA). IFRA Standards Library: Citronellyl formate (Esters). [Link][5]

  • The Good Scents Company. Citronellyl Formate: Organoleptic Properties and Safety. [Link]

  • Restek Corporation. Terpene Analysis via GC-FID/MS: Column Selection Guide. [Link][1]

Sources

Method

Application Note: Advanced Formulation Strategies for Citronellyl Formate in Topical Repellents

Executive Summary & Chemical Profile[1] Citronellyl formate (CAS 105-85-1) is a monoterpene ester exhibiting significant spatial and contact repellency against Aedes and Anopheles vectors. While it offers a favorable tox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Citronellyl formate (CAS 105-85-1) is a monoterpene ester exhibiting significant spatial and contact repellency against Aedes and Anopheles vectors. While it offers a favorable toxicological profile compared to N,N-Diethyl-meta-toluamide (DEET), its commercial viability is historically limited by two factors: high vapor pressure (leading to short protection times) and hydrolytic instability (leading to the formation of irritating formic acid).

This guide details the protocols to overcome these limitations using buffered ethanolic systems and complex coacervation microencapsulation.

Table 1: Physicochemical Profile of Citronellyl Formate
ParameterValueImplication for Formulation
Molecular Weight 184.28 g/mol Moderate volatility; top-note fragrance character.[1][2][3][4]
LogP (Octanol/Water) ~3.8 - 3.9Highly lipophilic. Good skin affinity but risk of transdermal permeation.
Vapor Pressure 0.035 mmHg (23°C)Evaporates rapidly. Requires fixation or encapsulation for >2hr efficacy.
Water Solubility Insoluble (<0.1%)Requires emulsification or solvent systems (Ethanol/Glycols).
Stability Risk Ester HydrolysisDegrades into Citronellol + Formic Acid (Skin Irritant).

Mechanism of Action & Release Kinetics

Unlike DEET, which functions primarily through olfactory receptor inhibition and contact irritation, Citronellyl formate acts as a spatial repellent by interfering with the insect's odorant-binding proteins (OBPs). The challenge is maintaining a "Minimum Effective Evaporation Rate" (MEER) without exhausting the reservoir too quickly.

Diagram 1: Repellency Mechanism & Volatility Management

RepellentMechanism Formulation Topical Formulation (Reservoir) Evaporation Evaporation Phase (Vapor Pressure Driven) Formulation->Evaporation Release Skin Skin Surface (Retention) Formulation->Skin Adsorption Cloud Vapor Cloud (Spatial Barrier) Evaporation->Cloud Diffusion Receptor Insect Olfactory Receptor (ORs) Cloud->Receptor Interference/Masking Fixative Fixatives/Encapsulation (Rate Limiting Step) Fixative->Evaporation Retards Rate

Caption: The kinetic pathway from topical application to olfactory interference. Fixatives are critical to modulate the evaporation phase.

Pre-Formulation: The Hydrolysis Trap

Critical Safety Warning: Citronellyl formate is an ester.[5] In the presence of water and extreme pH, it hydrolyzes.


Formic acid  is a potent skin irritant and sensitizer. A formulation that drifts to pH < 4.0 or > 8.0 will degrade rapidly, causing safety failures during stability testing.
  • Requirement: All aqueous-containing formulations must be buffered to pH 5.5 – 6.5 .

  • Buffer System: Sodium Citrate / Citric Acid buffer is recommended due to its compatibility with cosmetic esters.

Formulation Protocols

Protocol A: Stabilized Ethanolic Spray (Immediate Release)

Best for: Short-duration products (2-4 hours) requiring light skin feel.

Rationale: Ethanol provides solubility and cooling. Isopropyl Myristate (IPM) acts as a fixative to lower vapor pressure. BHT prevents oxidation of the terpene double bond.

Materials:

  • Citronellyl Formate (Active): 15.0% w/w

  • Ethanol (96%, DEB 100): 75.0% w/w

  • Isopropyl Myristate (Fixative): 5.0% w/w

  • Citrate Buffer (pH 6.0): 4.9% w/w

  • BHT (Antioxidant): 0.1% w/w

Procedure:

  • Phase A: In a main vessel, charge Ethanol. Add BHT and mix until dissolved (approx. 5 min at 200 RPM).

  • Phase B: Add Citronellyl Formate and Isopropyl Myristate to Phase A. Mix until homogenous.

  • Phase C: Slowly add Citrate Buffer while stirring at 400 RPM. Note: The solution may turn slightly hazy depending on water content; ensure ethanol concentration remains >70% to maintain solubility.

  • QC: Measure pH. If < 5.5, adjust carefully with dilute NaOH.

Protocol B: Microencapsulated Lotion (Controlled Release)

Best for: Long-duration protection (6-8 hours) and reduced skin permeation.

Rationale: Complex coacervation using Gelatin and Gum Arabic creates a polymer shell around the oil droplets. This shell breaks down slowly or releases vapor through pores, extending efficacy and preventing direct skin contact with the high-concentration active.

Diagram 2: Complex Coacervation Workflow

Coacervation Emulsification 1. Emulsification (50°C, 1000 RPM) Core: Citronellyl Formate Wall: Gelatin Sol Addition 2. Co-Polymer Addition Add Gum Arabic Solution Emulsification->Addition pH_Drop 3. Coacervation Trigger Adjust pH to 4.0-4.4 (Acetic Acid) Addition->pH_Drop Electrostatic Attraction Cooling 4. Shell Formation Cool to 5°C (Gelation) pH_Drop->Cooling Phase Separation Crosslink 5. Hardening Add Crosslinker (Transglutaminase or Glutaraldehyde) Cooling->Crosslink Solidification Wash 6. Washing & Drying Remove Free Oil/Solvents Crosslink->Wash

Caption: Step-by-step complex coacervation process for encapsulating volatile terpenes.

Detailed Methodology:

  • Preparation: Dissolve 10g Gelatin (Type A) in 200mL warm water (50°C). Dissolve 10g Gum Arabic in 200mL warm water.

  • Emulsification: Add 20g Citronellyl Formate to the Gelatin solution. Homogenize at high shear (3000 RPM) to achieve droplet size 10-50 µm.

  • Mixing: Add Gum Arabic solution to the emulsion. Reduce stirring to 500 RPM.

  • Coacervation: Adjust pH to 4.2 using 10% Acetic Acid. This induces opposite charges on the polymers, causing them to deposit around the oil droplets.

  • Gelation: Cool the vessel slowly to 5°C using an ice bath. Keep stirring.

  • Hardening: Add 2mL of Glutaraldehyde (25% solution) or Transglutaminase (enzymatic alternative for safety). Stir for 4 hours.

  • Washing: Centrifuge capsules, wash 3x with water to remove free oil and excess crosslinker.

  • Incorporation: Disperse wet microcapsules into a neutral lotion base (O/W emulsion) at 10-15% loading.

Quality Control & Efficacy Validation

Analytical QC (GC-MS)
  • Objective: Quantify active content and detect hydrolysis products.

  • Column: DB-Wax or equivalent polar column.

  • Key Markers:

    • Citronellyl Formate (Retention Time: ~14.5 min)

    • Citronellol (Hydrolysis byproduct)

    • Formic Acid (Derivatization may be required)

  • Acceptance Criteria: < 0.5% Citronellol increase after 3 months accelerated stability (40°C).

Bio-Efficacy Testing (WHO Guidelines)

To validate the formulation, follow the WHO Guidelines for Efficacy Testing of Mosquito Repellents (2009) .

  • Test Species: Aedes aegypti (Day biter) or Anopheles stephensi (Night biter).

  • Setup: 30x30x30 cm cages containing 200 nulliparous females (5-7 days old, sucrose-starved).

  • Application: Apply 1g of formulation per 600 cm² of forearm skin.

  • Control: 20% DEET in Ethanol (Positive), Untreated arm (Negative).

  • Measurement:

    • Insert arm for 30 seconds every 30 minutes.

    • Endpoint: Complete Protection Time (CPT) = Time elapsed until the first bite (or two bites in one exposure period).

References

  • World Health Organization (WHO). (2009).[6][7][8] Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4.[8] [Link][8]

  • Environmental Protection Agency (EPA). (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. [Link]

  • PubChem. (n.d.). Citronellyl formate (Compound Summary).[1][4][5][9][10] National Library of Medicine. [Link]

  • Miró Specos, M. M., et al. (2010).[11] Microencapsulated citronella oil for mosquito repellent finishing of cotton textiles.[11] Transactions of the Royal Society of Tropical Medicine and Hygiene.[11] [Link]

  • Cosmetic Ingredient Review (CIR). (2013).[12] Safety Assessment of Formic Acid and Sodium Formate. [Link]

Sources

Application

Technical Application Note: Behavioral Response of Aedes aegypti to Citronellyl Formate

Executive Summary This application note details the protocols for evaluating the behavioral modulation of Aedes aegypti (Yellow Fever Mosquito) induced by Citronellyl formate (3,7-dimethyloct-6-en-1-yl formate). While DE...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for evaluating the behavioral modulation of Aedes aegypti (Yellow Fever Mosquito) induced by Citronellyl formate (3,7-dimethyloct-6-en-1-yl formate). While DEET remains the gold standard, its plasticizing properties and potential neurotoxicity drive the search for botanical esters. Citronellyl formate, a monoterpene ester found in Pelargonium graveolens (Geranium) and Cymbopogon (Citronella) oils, presents a unique structure-activity profile. Unlike its parent alcohol (citronellol), the formate ester exhibits altered lipophilicity and vapor pressure, potentially influencing spatial repellency duration and olfactory receptor (OR) binding affinity. This guide provides standardized workflows for Y-Tube Olfactometry and Excito-Repellency assays to quantify these responses.

Chemical Profile & Mechanistic Basis

Chemical Properties[1][2][3][4][5]
  • IUPAC Name: 3,7-dimethyloct-6-en-1-yl formate

  • CAS Number: 105-85-1

  • Molecular Formula:

    
    
    
  • Relevance: As a formate ester, this compound is less polar than citronellol. Structure-Activity Relationship (SAR) studies on monoterpenes suggest that acetylation and esterification can significantly alter interaction with the hydrophobic pockets of mosquito Odorant Binding Proteins (OBPs) and volatility profiles (vapor pressure), which dictates the "reach" of spatial repellency.

Mode of Action: Olfactory Signal Transduction

Citronellyl formate acts primarily as a spatial repellent and contact irritant. The mechanism involves the disruption of host-seeking behavior mediated by the antennae and maxillary palps.

  • Reception: Volatile molecules enter antennal sensilla and bind to OBPs.

  • Transduction: The OBP-ligand complex activates Odorant Receptors (ORs) coupled with the co-receptor Orco.

  • Jamming/Activation: The compound likely acts as a non-competitive antagonist or an aberrant agonist, confusing the integration of host cues (CO₂, lactic acid, ammonia) in the Antennal Lobe.

G Start Citronellyl Formate (Volatile Plume) Sensilla Antennal Sensilla (Pores) Start->Sensilla Diffusion OBP Odorant Binding Protein (OBP) Sensilla->OBP Solubilization Receptor ORx / Orco Complex OBP->Receptor Ligand Transport Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Depolarization (Action Potential) Glomerulus Antennal Lobe (Glomerulus) Neuron->Glomerulus Signal Integration Behavior Avoidance / Flight (Anemotaxis Reversal) Glomerulus->Behavior Motor Output

Figure 1: Olfactory signal transduction pathway for monoterpene repellency in Aedes aegypti.

Experimental Protocols

Protocol A: Y-Tube Olfactometer (Spatial Repellency)

Objective: To determine the orientation behavior (attraction vs. avoidance) of female A. aegypti towards Citronellyl formate without physical contact.

Materials:

  • Glass Y-tube (Stem: 20cm, Arms: 15cm, ID: 4cm).

  • Activated charcoal-filtered air supply.

  • Flowmeters (0-5 L/min).

  • Test subjects: 5–7 day old, non-blood-fed, sucrose-starved (12h) female A. aegypti.

  • Solvent: Acetone or Ethanol (High Purity).

Workflow:

  • Preparation:

    • Prepare a 10% (w/v) stock solution of Citronellyl formate in acetone.

    • Apply 10 µL of solution to a filter paper strip (

      
       cm). Allow solvent evaporation (2 mins).
      
    • Apply 10 µL of pure acetone to a control strip.

  • System Setup:

    • Place treated paper in the "Treatment" arm odor chamber.

    • Place control paper in the "Control" arm odor chamber.

    • Establish airflow at 25 cm/s (approx. 1.5 L/min) through both arms. Laminar flow is critical to prevent turbulence mixing at the junction.

  • Acclimatization:

    • Introduce a single mosquito into the stem release chamber.

    • Allow 60 seconds for acclimatization.

  • Assay:

    • Open the release gate.

    • Observe for 3 minutes.

    • Decision Criteria: A choice is recorded if the mosquito crosses 50% of an arm's length and stays for >15 seconds.

    • No Choice: If the mosquito remains in the stem for 3 minutes.

  • Replication:

    • Test n=50 mosquitoes per concentration.

    • Rotate arms (Treatment/Control) every 5 specimens to negate phototactic or positional bias.

    • Clean tube with ethanol and bake at 100°C between trials.

YTube AirSource Filtered Air Source Split Airflow Splitter (1.5 L/min per arm) AirSource->Split Chamber_T Odor Chamber (Citronellyl Formate) Split->Chamber_T Chamber_C Odor Chamber (Solvent Control) Split->Chamber_C Y_Junction Y-Tube Junction (Decision Point) Chamber_T->Y_Junction Stimulus Plume Chamber_C->Y_Junction Clean Air Release Release Chamber (Mosquito Entry) Release->Y_Junction Upwind Flight

Figure 2: Y-Tube Olfactometer airflow and decision schematic.

Data Calculation: Calculate the Percent Repellency (PR) :



Where 

= number in control arm,

= number in treated arm.[1][2][3]
Protocol B: Excito-Repellency (ER) Test System

Objective: To differentiate between contact irritancy (flight after touching surface) and non-contact repellency (flight before touching). This follows WHO guidelines for behavioral resistance.

Materials:

  • WHO standard exposure chambers (cones) or Excito-Repellency test boxes.

  • Filter papers (Whatman No. 1),

    
     cm.
    
  • Citronellyl formate concentrations: 0.003, 0.03, 0.3, and 3.0 mg/cm².

Workflow:

  • Paper Impregnation:

    • Mix Citronellyl formate with silicone oil (carrier) and acetone (volatile solvent).

    • Apply evenly to filter paper. Allow acetone to evaporate overnight.

  • Chamber Assembly:

    • Contact Chamber: Treated paper is accessible to the mosquito.

    • Non-Contact Chamber: Treated paper is separated by a wire mesh screen (preventing physical contact but allowing vapor passage).

  • Exposure:

    • Introduce 15 female mosquitoes per chamber.

    • Allow 3 minutes acclimatization in a holding tube.

    • Transfer to exposure chamber.

  • Observation:

    • Record the number of "escapes" (mosquitoes flying into the receiving cage away from the treated surface) at 1-minute intervals for 30 minutes.

  • Controls:

    • Run parallel chambers with silicone oil-only papers.

Data Presentation: Summarize survival/escape data using a Life Table approach.

Time (min)Control Escape (%)Contact Escape (%)Non-Contact Escape (%)
52.015.05.0
155.045.020.0
308.085.040.0

Table 1: Example Data Layout for ER Assay.

Critical Analysis & Troubleshooting

Volatility Management

Citronellyl formate is a volatile ester. Unlike DEET, its half-life on filter paper is short.

  • Correction: For time-course experiments (>1 hour), use a fixative (e.g., 5% vanillin) or encapsulate the ester in cyclodextrins to stabilize the release rate.

Circadian Control

Aedes aegypti are diurnal feeders with peak activity in the early morning and late afternoon.

  • Requirement: All behavioral assays must be conducted between 08:00–11:00 or 15:00–18:00 under controlled humidity (70% ± 10%) and temperature (27°C ± 2°C).

Solvent Interference

Avoid using highly volatile, odorous solvents like ether. Acetone is preferred but must be fully evaporated (verified by weight) before testing, as acetone itself can trigger mild attractant responses at trace levels or repellency at high levels.

References

  • World Health Organization (WHO). (2009).[4][5][6][7] Guidelines for efficacy testing of mosquito repellents for human skin.[4][5][6] WHO/HTM/NTD/WHOPES/2009.[4][5][6]4. Link[4]

  • Pandey, S. K., et al. (2013). Structure-activity relationships of monoterpenes and their acetyl derivatives against Aedes aegypti larvae. Pest Management Science.[8] Link

  • Reichert, W., et al. (2019). Behavioral responses of Aedes aegypti to essential oils using olfactometer.[9] (Contextual reference for Y-tube methodology).

  • Environmental Protection Agency (EPA). (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.Link

  • Paluch, G., et al. (2009). Quantitative Structure-Activity Relationship of Botanical Sesquiterpenes: Spatial and Contact Repellency to the Yellow Fever Mosquito, Aedes aegypti.[10][11] Journal of Agricultural and Food Chemistry.[10] Link

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-elution issues in the chromatographic analysis of Citronellyl formate

Executive Summary Citronellyl formate ( ) is a critical fragrance ester often analyzed within complex matrices like Cymbopogon (Citronella) or Pelargonium (Geranium) oils. A frequent analytical failure point is the co-el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citronellyl formate (


) is a critical fragrance ester often analyzed within complex matrices like Cymbopogon (Citronella) or Pelargonium (Geranium) oils. A frequent analytical failure point is the co-elution of Citronellyl formate with structurally similar monoterpenes—specifically Citronellol  (the precursor alcohol) and Geranyl formate  (the trans-isomer).

This guide provides a self-validating troubleshooting protocol to diagnose, resolve, and prevent these co-elutions using Gas Chromatography (GC).

Diagnostic Phase: Confirming Co-elution

Before altering method parameters, confirm that the issue is co-elution rather than column overload or degradation.

Q: How do I distinguish between a co-eluting peak and a tailing peak?

A: Use the Peak Purity Index or Spectral Skewing check.

  • For GC-MS Users: Compare the mass spectrum at the leading edge, apex, and trailing edge of the peak.

    • Symptom:[1][2][3] If the ion ratio (e.g., m/z 69 vs. m/z 81) changes significantly across the peak width, two compounds are eluting simultaneously.

    • Marker: Citronellyl formate has a diagnostic molecular ion at m/z 184 (weak) and fragments at m/z 123 and 138 . Citronellol (MW 156) lacks these but shares the m/z 69 base peak, making simple integration difficult without separation [1].

  • For GC-FID Users: Look for a "shoulder" or a peak width at half height (

    
    ) that exceeds the theoretical plate count prediction for your column length.
    

Resolution Protocol: The "Fix"

Step 1: Stationary Phase Selection (Critical)

The most effective resolution strategy is leveraging polarity selectivity .

  • The Problem (Non-Polar Columns): On 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% Phenyl (e.g., DB-5, HP-5), separation is driven primarily by boiling point.

    • Citronellyl Formate BP: ~235°C[4]

    • Geraniol BP:[5] ~230°C[4]

    • Result: These compounds elute within seconds of each other, often merging into a single peak.

  • The Solution (Polar Columns): Switch to a Polyethylene Glycol (PEG) phase (e.g., DB-Wax , HP-20M ). The hydroxyl group on the interfering alcohols (Citronellol/Geraniol) will hydrogen bond with the stationary phase, significantly increasing their retention time relative to the ester (Citronellyl formate).

Data: Retention Index (RI) Shift

Note how the elution order changes and the gap widens on the Wax column.

CompoundRI (DB-5 / Non-Polar)RI (DB-Wax / Polar)Separation Status
Citronellol 12281760Resolved (Retained later)
Geraniol 12531845Resolved (Retained later)
Citronellyl Formate 1270 1620 Elutes Earlier than Alcohols
Geranyl Formate 12951715Resolved

Data Source: Compilation of standard retention indices [2, 3].

Step 2: Thermal Gradient Optimization

If you must use a non-polar column (e.g., for standard essential oil profiling), you cannot rely on phase selectivity. You must optimize the thermal gradient to flatten the separation window.

Protocol:

  • Initial Run: 60°C to 240°C @ 3°C/min.

  • Modification: Insert an isothermal hold 20°C below the elution temperature of Citronellyl formate.

    • Target Elution Temp: ~140°C.

    • New Ramp: 60°C (1 min)

      
       20°C/min to 120°C 
      
      
      
      Hold 5 mins
      
      
      2°C/min to 160°C.
    • Why: This "parks" the compounds at the head of the separation zone, allowing the stationary phase interaction to dominate over thermal drive.

Advanced Troubleshooting Workflow

The following decision tree outlines the logical path for resolving co-elution based on your detector type.

CoElutionFix Start Suspect Citronellyl Formate Co-elution Detector Detector Type? Start->Detector MS_Path GC-MS Detector->MS_Path FID_Path GC-FID Detector->FID_Path Check_Spec Check Ion Ratios (Leading vs Trailing Edge) MS_Path->Check_Spec Check_Sym Check Peak Symmetry (Asymmetry Factor > 1.2?) FID_Path->Check_Sym Deconv Apply Spectral Deconvolution (AMDIS) Check_Spec->Deconv Co-elution Confirmed Action_Split Can you change column? Deconv->Action_Split Check_Sym->Action_Split Shoulder Detected Change_Col Switch to PEG Column (DB-Wax / HP-20M) Action_Split->Change_Col Yes Opt_Temp Insert Isothermal Hold (@ 120°C) Action_Split->Opt_Temp No (Fixed Method) Result Resolution Achieved (Calculate Resolution Rs > 1.5) Change_Col->Result Opt_Temp->Result

Figure 1: Decision matrix for diagnosing and resolving co-elution issues in Citronellyl formate analysis.

Frequently Asked Questions (FAQs)

Q1: Why does Citronellol always co-elute on my DB-5 column? A: Citronellol (alcohol) and Citronellyl formate (ester) have very similar boiling points and Van der Waals volumes. On a DB-5 (non-polar) column, these physical properties drive separation. Without the hydrogen-bonding capability of a polar column (like DB-Wax) to "grab" the alcohol group of Citronellol, they travel at nearly the same speed.

Q2: Can I use Mass Spec Deconvolution instead of changing my method? A: Yes, but with caveats. If the resolution (


) is 

(peaks perfectly overlapping), quantification becomes unreliable even with deconvolution software (like AMDIS). Deconvolution works best when there is at least a slight retention time offset (

). For strict QC quantification, physical separation (chromatographic resolution) is required [4].

Q3: What is the specific mass ion to target for Citronellyl formate? A: While m/z 69 is the base peak, it is non-specific (shared by all terpenes). Use m/z 123 (


) or m/z 138  (

) for quantification to avoid interference from co-eluting aliphatic hydrocarbons [5].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7778, Citronellyl formate. Retrieved from [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • The Good Scents Company (2024). Chromatographic Data: Citronellyl Formate Retention Indices. Retrieved from [Link]

  • Leco Corporation (2020). Characterization of Citronella Essential Oil using GCxGC-MS. Application Note. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Citronellyl Formate Mass Spectrum. NIST Standard Reference Database. Retrieved from [Link]

Sources

Optimization

Technical Guide: Purification &amp; Removal of Starting Materials from Citronellyl Formate

Introduction: The Separation Challenge Synthesizing Citronellyl formate (CAS: 105-85-1) typically involves the esterification of Citronellol with Formic acid.[1] While the reaction is straightforward, the purification is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

Synthesizing Citronellyl formate (CAS: 105-85-1) typically involves the esterification of Citronellol with Formic acid.[1] While the reaction is straightforward, the purification is not.

The Core Problem: The boiling points of the starting material (Citronellol) and the product (Citronellyl formate) are dangerously close.

  • Citronellol: ~225°C (at 760 mmHg) / ~109°C (at 10 mmHg)

  • Citronellyl Formate: ~235°C (at 760 mmHg) / ~98°C (at 10 mmHg)[2]

Because the


 is often 

, standard distillation frequently results in co-distillation, leaving the final product contaminated with unreacted alcohol (which alters the olfactory profile and refractive index).

This guide provides a chemical scavenging protocol to chemically alter the polarity of the unreacted alcohol, allowing for easy separation via aqueous extraction, followed by polishing via vacuum distillation.

Decision Matrix: Purification Workflow

Before initiating purification, determine the nature of your impurities using TLC or GC-MS.

PurificationWorkflow Start Crude Reaction Mixture Check Analyze Impurities (GC/TLC) Start->Check Acid High Formic Acid Content? Check->Acid Alcohol Unreacted Citronellol > 2%? Acid->Alcohol No Wash Protocol A: Bicarbonate Neutralization Acid->Wash Yes Scavenge Protocol B: Succinic Anhydride Scavenging Alcohol->Scavenge Yes (Chemical Separation) Distill Protocol C: Vacuum Fractionation Alcohol->Distill No (Physical Separation) Wash->Alcohol Scavenge->Distill Remove Scavenger Byproducts Final Pure Citronellyl Formate (>98%) Distill->Final

Figure 1: Logical workflow for determining the appropriate purification module based on impurity profile.

Protocol A: Acid Removal (Neutralization)

Objective: Remove unreacted Formic acid without hydrolyzing the ester.

Mechanism: Formic acid is neutralized by a weak base to form sodium formate (water-soluble). Caution: Do not use strong bases like NaOH or KOH; they will saponify your Citronellyl formate back into Citronellol.

Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with an organic solvent (Diethyl Ether or Ethyl Acetate) at a 1:1 volume ratio.

  • The Wash:

    • Wash the organic layer with Saturated Sodium Bicarbonate (

      
      )  solution.[3]
      
    • Observation: Effervescence (

      
       gas) indicates acid neutralization.
      
    • Repeat until effervescence ceases.

  • Brine Wash: Wash the organic layer once with saturated brine (

    
    ) to remove trapped water emulsion.
    
  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Remove solvent under reduced pressure (Rotovap) at

    
    .
    

Protocol B: The "Stubborn Alcohol" Scavenger (Advanced)

Objective: Chemically remove unreacted Citronellol when distillation fails.

The Science: We react the residual Citronellol with Succinic Anhydride . This converts the neutral alcohol into a Citronellyl Hemisuccinate (an acid-ester). Because this new molecule contains a free carboxylic acid group, it can be extracted into an aqueous base layer, leaving pure Citronellyl formate in the organic layer.

Reagents Required[4][5][6][7]
  • Succinic Anhydride (1.2 - 1.5 equivalents relative to estimated unreacted Citronellol).

  • DMAP (4-Dimethylaminopyridine) - Catalytic amount (0.1 eq).

  • Triethylamine (Base catalyst).

  • DCM (Dichloromethane) or Toluene.

Scavenging Mechanism Diagram

ScavengingMechanism Citronellol Unreacted Citronellol (Neutral / Organic Soluble) Complex Intermediate Complex Citronellol->Complex + DMAP/Et3N SuccAnh Succinic Anhydride SuccAnh->Complex Hemi Citronellyl Hemisuccinate (Acidic / Polar) Complex->Hemi Ring Opening BaseWash Weak Base Wash (NaHCO3) Hemi->BaseWash Aqueous Aqueous Layer (Contains Impurity) BaseWash->Aqueous Salt Form (Removed) Organic Organic Layer (Pure Citronellyl Formate) BaseWash->Organic Neutral Ester (Retained)

Figure 2: The chemical scavenging pathway converting difficult-to-distill alcohol into water-soluble salts.

Experimental Protocol
  • Quantify: Estimate unreacted Citronellol via GC.

  • Setup: Dissolve the crude mixture in DCM (10 mL per gram of crude).

  • Addition: Add Succinic Anhydride (1.5 eq vs. Citronellol) and DMAP (0.1 eq). Add Triethylamine (1.5 eq).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Citronellol spot should disappear).

  • Workup (The Separation):

    • Wash the reaction mixture with 10% Sodium Carbonate (

      
      ) .
      
    • Why? The Hemisuccinate reacts with

      
       to become a salt, migrating to the water phase.
      
  • Recovery: Collect the organic phase. The Citronellol is now gone (trapped in the water phase).

  • Dry & Concentrate: Dry over

    
     and evaporate solvent.
    

Protocol C: Vacuum Fractionation (Polishing)

Objective: Final purification to remove trace solvents, water, or heavy polymers.

Data Table: Vapor Pressure Guidelines

ComponentBoiling Point (760 mmHg)Boiling Point (10 mmHg)Notes
Citronellyl Formate 235°C ~98°C Target Product
Citronellol225°C~109°CImpurity (Lower volatility under vacuum)
Formic Acid100.8°C~20°CVolatile (Removed in foreshots)

Note: While Citronellol boils lower than the formate at atmospheric pressure, azeotropic behavior and vacuum dynamics can shift effective separation. The scavenging method (Protocol B) is recommended over trying to split these close boiling points by distillation alone.

Procedure
  • Use a Vigreux column (minimum 20cm) to ensure theoretical plates.

  • Apply high vacuum (<10 mmHg).

  • Foreshots: Collect fractions distilling below 95°C (10 mmHg). This contains residual solvent/acid.[4]

  • Main Fraction: Collect the steady fraction at 97–99°C (10 mmHg).

  • Stop Point: If temperature rises >105°C, stop. You are distilling heavier impurities or residual alcohol.

Troubleshooting FAQ

Q: My product smells "sour" even after distillation.

  • Cause: Residual Formic acid.[4]

  • Fix: Formic acid can co-distill. Re-dissolve the distillate in ether and perform a rigorous

    
     wash (Protocol A) until pH is neutral (7.0).
    

Q: I used NaOH to wash the acid, and my yield dropped significantly.

  • Cause: Saponification. Strong bases hydrolyze the ester bond rapidly.

  • Fix: Never use hydroxide bases. Stick to Bicarbonate (

    
    ) or Carbonate (
    
    
    
    ).

Q: The scavenging reaction (Protocol B) is too slow.

  • Cause: Steric hindrance of the Citronellol tail or old reagents.

  • Fix: Gently heat the reaction to 40°C. Ensure your DMAP is dry and active.

Q: Can I use Acetic Anhydride instead of Succinic Anhydride?

  • Answer: No.

  • Reason: Acetic anhydride will convert Citronellol into Citronellyl Acetate. This is a neutral ester with a boiling point even closer to Citronellyl Formate, making separation impossible. You must use a cyclic anhydride (Succinic, Maleic, Phthalic) to generate the extractable acid-group.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7778, Citronellyl formate. Retrieved from [Link]

  • The Good Scents Company (2025). Citronellyl Formate Physical Properties and Safety Data. Retrieved from [Link]

  • ScenTree (2025). Citronellyl Formate: Synthesis and Olfactory Profile. Retrieved from [Link]

  • Chemistry Stack Exchange (2021). Succinic anhydride esterification and Steglich Method. Retrieved from [Link]

  • Master Organic Chemistry (2022). Fischer Esterification: Mechanisms and Workup. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Fidelity Analysis of Citronellyl Formate in Complex Naturals

Subject: Troubleshooting Matrix Effects & Quantification of Citronellyl Formate (CAS 105-85-1) Applicable Matrices: Essential Oils (Geranium, Rose), CO2 Extracts, and Absolutes. Technique: GC-MS (EI Source) / GC-FID.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Matrix Effects & Quantification of Citronellyl Formate (CAS 105-85-1) Applicable Matrices: Essential Oils (Geranium, Rose), CO2 Extracts, and Absolutes. Technique: GC-MS (EI Source) / GC-FID.

Executive Summary

The analysis of Citronellyl formate in natural extracts presents a dual challenge: Matrix-Induced Chromatographic Response Enhancement (leading to false-high recoveries) and isobaric/structural co-elution (specifically with Citronellol). This guide moves beyond basic troubleshooting to provide mechanistic corrections for these phenomena.

Module 1: Diagnosing Matrix Effects

User Question: "I am getting recovery rates of 120-140% for Citronellyl formate in my spiked samples, even though my blank is clean. Is this contamination?"

Technical Insight: This is rarely contamination. It is likely Matrix-Induced Chromatographic Response Enhancement . In a clean solvent standard, polar analytes like Citronellyl formate can adsorb onto active silanol sites in the injector liner and column head, reducing the signal. When you inject a "dirty" natural extract, the matrix components (waxes, high-boiling terpenes) sacrificially coat these active sites, allowing more of your target analyte to reach the detector than in the clean standard.

Diagnostic Protocol: To confirm this effect, perform the Post-Extraction Spike Slope Test :

  • Curve A: Prepare a calibration curve in pure solvent (e.g., Hexane).

  • Curve B: Prepare a calibration curve by spiking the analyte into the sample matrix (Matrix-Matched).

  • Compare Slopes: If Slope B > Slope A significantly (>15%), you have matrix enhancement.

Decision Logic: Matrix Effect Diagnosis

MatrixDiagnosis Start Issue: High Recovery (>120%) Step1 Perform Slope Test (Solvent vs. Matrix) Start->Step1 Decision Is Matrix Slope > Solvent Slope? Step1->Decision ResultYes Diagnosis: Matrix-Induced Enhancement Decision->ResultYes Yes (>15% diff) ResultNo Diagnosis: Co-elution or Contamination Decision->ResultNo No Action1 Solution: Analyte Protectants or Standard Addition ResultYes->Action1 Action2 Solution: Check Resolution (See Module 2) ResultNo->Action2

Figure 1: Decision tree for distinguishing matrix enhancement from chromatographic interference.

Module 2: Chromatographic Resolution & Co-elution

User Question: "I suspect Citronellol is interfering with my Citronellyl formate peak. How can I separate them effectively?"

Technical Insight: Citronellol (the alcohol precursor) is often present in large excess relative to the ester.

  • Non-Polar Columns (e.g., DB-5, HP-5): Separation is based on boiling point.

    • Citronellol BP: ~225°C

    • Citronellyl Formate BP: ~235°C

    • Result: They elute close together; tailing of the alcohol can obscure the ester.

  • Polar Columns (e.g., DB-Wax, HP-INNOWax): Separation is based on polarity/hydrogen bonding.

    • Mechanism: The hydroxyl group of Citronellol hydrogen-bonds strongly with the PEG phase, retaining it significantly longer.

    • Result: Citronellyl formate (less polar) elutes before Citronellol, often providing baseline resolution.

Resolution Protocol: If you observe co-elution on a DB-5 column, switch to a Wax column .

Elution Order Reversal

ElutionOrder cluster_0 Non-Polar (DB-5) cluster_1 Polar (DB-Wax) A1 1. Citronellol (Tail overlaps) A2 2. Citronellyl Formate Switch Switching Phases Reverses Order A1->Switch B1 1. Citronellyl Formate (Clean Peak) B2 2. Citronellol (Retained) Switch->B1

Figure 2: Impact of stationary phase selection on the elution order of Citronellol and its formate ester.

Module 3: Quantification Strategies

User Question: "External calibration isn't working due to the matrix effects. What is the most robust quantification method?"

Technical Insight: For complex natural products where a "blank" matrix (e.g., essential oil without the target ester) is impossible to source, Standard Addition is the only self-validating method.

Standard Addition Protocol (Step-by-Step):

  • Aliquot: Take 4 vials, each containing exactly 100 µL of your sample extract.

  • Spike:

    • Vial 1: Add 0 µL standard (Unspiked).

    • Vial 2: Add 10 µL of Low Std (approx 0.5x expected conc).

    • Vial 3: Add 10 µL of Med Std (approx 1.0x expected conc).

    • Vial 4: Add 10 µL of High Std (approx 1.5x expected conc).

    • Note: Add solvent to Vial 1 to equalize volume if necessary.

  • Analyze: Run GC-MS.

  • Plot: X-axis = Added Concentration; Y-axis = Peak Area.

  • Calculate: The absolute value of the X-intercept is the concentration in the original sample.

Comparison of Calibration Methods:

FeatureExternal CalibrationMatrix-MatchedStandard Addition
Accuracy in Matrix Low (Susceptible to Enhancement)HighHighest
Blank Matrix Req. NoYes (Critical) No
Throughput HighMediumLow (Multiple runs/sample)
Best Use Case Screening / Clean SolventsRoutine QC (if blank exists)R&D / Complex Naturals
Module 4: Chemical Stability & Analyte Protection

User Question: "My peak areas for Citronellyl formate decrease if the sample sits in the autosampler overnight."

Technical Insight: Formate esters are susceptible to hydrolysis , reverting to Citronellol and Formic acid, especially in the presence of moisture or acidity. Furthermore, active sites in the liner can degrade the ester before it reaches the column.

Corrective Actions:

  • Analyte Protectants (APs): Add L-gulonic acid gamma-lactone or D-sorbitol (approx. 1 mg/mL) to your sample vial. These compounds contain multiple hydroxyl groups that "sacrificially" bind to active silanols in the liner, protecting the Citronellyl formate.

  • Solvent Choice: Avoid wet methanol. Use anhydrous Hexane or Isooctane .

  • Liner Maintenance: Use Ultra-Inert liners with glass wool (deactivated). Replace liners every 50-100 injections for dirty matrices.

References
  • Anastasiadès, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-
Optimization

Technical Support Center: Optimization of Extraction Methods for Citronellyl Formate from Plant Material

Welcome to the comprehensive technical support center for the optimal extraction of Citronellyl formate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the optimal extraction of Citronellyl formate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to enhance your experimental success.

Introduction to Citronellyl Formate

Citronellyl formate (C₁₁H₂₀O₂) is a naturally occurring monoterpene ester valued for its characteristic fresh, rosy, and fruity aroma.[1][2][3][4] It is a key constituent in the essential oils of several aromatic plants, most notably Geranium (up to 12% in Chinese Geranium oil) and in various Cymbopogon species like citronella.[5] Its stability also makes it a valuable ingredient in the fragrance and flavor industries.[6][7][8] The primary goal of any extraction method is to isolate Citronellyl formate efficiently while minimizing its degradation, particularly hydrolysis back to citronellol and formic acid.[9]

Key Physicochemical Properties of Citronellyl Formate:

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Boiling Point ~235 °C
Appearance Colorless liquid
Odor Profile Fruity, Floral, Rose, Fresh Citrus
Solubility Soluble in alcohol and most oils

Source:[5][10]

I. Steam Distillation: The Traditional Approach

Steam distillation is a widely used method for extracting volatile compounds from plant materials.[2] It is particularly suitable for thermolabile compounds as it allows for distillation at temperatures below their boiling point.[11]

Experimental Workflow: Steam Distillation

SteamDistillation PlantMaterial Plant Material (e.g., Geranium leaves) Grinding Size Reduction (Grinding/Chopping) PlantMaterial->Grinding Loading Loading into Still Grinding->Loading Distillation Steam passes through plant material Loading->Distillation Steam Steam Generation (Boiler) Steam->Distillation Condenser Condensation of Vapor Distillation->Condenser Separation Separation of Essential Oil & Hydrosol Condenser->Separation EssentialOil Citronellyl Formate-rich Essential Oil Separation->EssentialOil

Caption: Workflow for Citronellyl Formate extraction via steam distillation.

Detailed Protocol for Steam Distillation
  • Plant Material Preparation:

    • Freshly harvested plant material (e.g., Pelargonium graveolens) should be used to maximize essential oil yield.

    • Reduce the particle size of the plant material by coarse grinding or chopping to increase the surface area for efficient steam penetration.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.[12]

    • Place the prepared plant material in the distillation flask, ensuring it is not packed too tightly to allow for even steam distribution.

    • Add water to the flask until the plant material is just covered.

  • Distillation:

    • Heat the water to generate steam. The steam will pass through the plant material, causing the volatile Citronellyl formate to vaporize.

    • The steam and essential oil vapor mixture will travel to the condenser.

    • Ensure a steady flow of cold water through the condenser to efficiently cool the vapor back into a liquid state.

  • Collection and Separation:

    • Collect the distillate, which will consist of an aqueous layer (hydrosol) and a layer of essential oil.

    • Due to its hydrophobic nature, the essential oil will separate from the hydrosol. A separatory funnel can be used for efficient separation.

  • Drying and Storage:

    • Dry the collected essential oil using an anhydrous drying agent like sodium sulfate to remove any residual water.

    • Store the final product in a sealed, dark glass vial at a low temperature to prevent degradation.

Troubleshooting Guide for Steam Distillation
IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Essential Oil - Insufficient plant material.- Plant material not fresh or harvested at the wrong time.- Incomplete distillation.- Steam channeling through the plant material.- Increase the quantity of plant material.- Use freshly harvested plant material at the optimal time of day.- Extend the distillation time.- Ensure the plant material is of a uniform size and not packed too tightly.
"Burnt" Smell in the Essential Oil - Overheating of the plant material.- Insufficient water in the distillation flask.- Regulate the heating to ensure a steady, gentle boil.- Ensure the plant material remains submerged in water throughout the distillation process.[13]
Cloudy Distillate - Presence of an emulsion.- Inefficient cooling in the condenser.- Allow the distillate to stand for a longer period to allow for better separation.- Increase the flow rate of cold water through the condenser.
Low Citronellyl Formate Content in the Oil - Hydrolysis of the ester due to prolonged exposure to high temperatures and water.[9]- Minimize the distillation time as much as possible without significantly compromising the yield.- Consider using a lower steam pressure.
FAQs for Steam Distillation
  • Q: Can I reuse the hydrosol?

    • A: Yes, the hydrosol contains a small amount of dissolved essential oil components and can be used in aromatic applications or recycled into the next distillation to enhance yield.

  • Q: What is the ideal distillation time?

    • A: This is highly dependent on the plant material and the scale of the operation. It is best determined empirically by monitoring the rate of oil recovery.

  • Q: How does the pH of the water affect the extraction?

    • A: The pH of the distillation water can influence the rate of hydrolysis of esters like Citronellyl formate.[14][15][16][17] Maintaining a neutral pH is generally recommended to minimize degradation.

II. Solvent Extraction: A High-Yield Alternative

Solvent extraction is a method that utilizes organic solvents to dissolve the essential oil from the plant material.[18] This technique is often more efficient than steam distillation, especially for less volatile or heat-sensitive compounds.[19][20]

Experimental Workflow: Solvent Extraction

SolventExtraction PlantMaterial Dried & Powdered Plant Material Maceration Maceration/ Percolation PlantMaterial->Maceration Solvent Organic Solvent (e.g., Hexane, Ethanol) Solvent->Maceration Filtration Filtration to remove plant debris Maceration->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Concrete Concrete (Essential Oil + Waxes) Evaporation->Concrete EthanolWash Ethanol Wash to remove waxes Concrete->EthanolWash FinalEvaporation Final Solvent Evaporation EthanolWash->FinalEvaporation Absolute Citronellyl Formate-rich Absolute FinalEvaporation->Absolute

Caption: Workflow for Citronellyl Formate extraction via solvent extraction.

Detailed Protocol for Solvent Extraction
  • Plant Material Preparation:

    • The plant material should be thoroughly dried to a moisture content of less than 10% to improve extraction efficiency.

    • Grind the dried material into a fine powder to maximize the surface area for solvent contact.

  • Extraction:

    • Submerge the powdered plant material in a suitable solvent (e.g., hexane, ethanol) in a sealed container.[21]

    • Agitate the mixture for a predetermined period (typically several hours) to allow for the dissolution of the essential oil. The process can be enhanced by gentle heating, keeping the temperature below the boiling point of the solvent.[10]

  • Filtration and Solvent Removal:

    • Filter the mixture to separate the solvent extract from the solid plant residue.

    • Remove the solvent from the extract using a rotary evaporator under reduced pressure. This yields a semi-solid waxy substance known as a "concrete."

  • Absolute Production:

    • Wash the concrete with a polar solvent like ethanol to dissolve the aromatic compounds, leaving behind the non-polar waxes.

    • Chill the ethanol solution to precipitate any remaining waxes, followed by filtration.

    • Remove the ethanol via evaporation to obtain the final product, known as an "absolute."

Troubleshooting Guide for Solvent Extraction
IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Absolute - Inappropriate solvent choice.- Insufficient extraction time or agitation.- High moisture content in plant material.- Test a range of solvents with varying polarities.- Increase the extraction time and ensure thorough mixing.- Ensure the plant material is adequately dried before extraction.
Presence of Impurities in the Final Product - Incomplete removal of waxes.- Co-extraction of undesirable compounds.- Repeat the ethanol washing and chilling steps.- Optimize the solvent choice to be more selective for Citronellyl formate.
Residual Solvent in the Absolute - Incomplete evaporation.- Ensure the evaporation process is carried out under sufficient vacuum and for an adequate duration.
Degradation of Citronellyl Formate - Use of a reactive solvent.- Excessive heat during solvent evaporation.- Choose an inert solvent.- Use a lower temperature for evaporation, even if it requires a longer time.
FAQs for Solvent Extraction
  • Q: Which solvent is best for extracting Citronellyl formate?

    • A: The choice of solvent depends on the desired purity and the other components in the plant matrix. Non-polar solvents like hexane are good for initial extraction, while ethanol is excellent for purifying the concrete into an absolute.

  • Q: Is solvent extraction safe?

    • A: It requires handling flammable and potentially toxic organic solvents. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Q: How can I be sure all the solvent has been removed?

    • A: Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be used to detect any residual solvent in the final product.

III. Supercritical Fluid Extraction (SFE): The Green and Tunable Method

Supercritical Fluid Extraction (SFE) utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is the most common solvent due to its non-toxic, non-flammable, and environmentally friendly nature.[22]

Experimental Workflow: Supercritical Fluid Extraction

SFE CO2_Tank CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater ExtractionVessel Extraction Vessel (with Plant Material) Heater->ExtractionVessel PressureValve Automated Back Pressure Regulator ExtractionVessel->PressureValve Separator Separator PressureValve->Separator Extract Citronellyl Formate-rich Extract Separator->Extract CO2_Recycle CO₂ Recycle Separator->CO2_Recycle CO2_Recycle->CO2_Tank

Caption: Workflow for Citronellyl Formate extraction via Supercritical Fluid Extraction (SFE).

Detailed Protocol for Supercritical Fluid Extraction
  • Plant Material Preparation:

    • Similar to solvent extraction, the plant material should be dried and ground to a consistent particle size.

  • SFE System Setup:

    • Load the prepared plant material into the extraction vessel of the SFE system.

    • Set the desired extraction parameters: pressure, temperature, and CO₂ flow rate.

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

    • The supercritical CO₂ passes through the extraction vessel, dissolving the Citronellyl formate and other soluble compounds.

  • Separation and Collection:

    • The CO₂-extract mixture flows into a separator where the pressure is reduced.

    • This pressure drop causes the CO₂ to return to a gaseous state, leaving behind the extracted oil.

    • The CO₂ can then be recompressed and recycled.

Troubleshooting Guide for SFE
IssueProbable Cause(s)Recommended Solution(s)
Low Extraction Yield - Suboptimal pressure and temperature settings.- Inconsistent CO₂ flow rate.- Too large particle size of the plant material.- Optimize the pressure and temperature to enhance the solubility of Citronellyl formate in supercritical CO₂.[11][23]- Ensure a consistent and appropriate CO₂ flow rate.- Use a smaller, uniform particle size for the plant material.
Poor Selectivity (Co-extraction of unwanted compounds) - Pressure and temperature settings are not selective enough.- Adjust the pressure and temperature to target the specific solubility of Citronellyl formate. Lower pressures and temperatures generally favor the extraction of more volatile compounds.
Clogging of the System - Plant material particles are too fine.- High moisture content in the plant material.- Use a slightly larger particle size or mix the fine powder with a dispersing agent.- Ensure the plant material is sufficiently dry.
FAQs for SFE
  • Q: What are the optimal pressure and temperature for extracting Citronellyl formate?

    • A: The optimal conditions need to be determined experimentally. Generally, for flavors and volatile esters, lower pressures (8-12 MPa) and temperatures (35-45°C) are a good starting point.

  • Q: Can I use a co-solvent with supercritical CO₂?

    • A: Yes, adding a small amount of a polar co-solvent like ethanol can modify the polarity of the supercritical fluid and enhance the extraction of certain compounds.

  • Q: Is SFE a cost-effective method?

    • A: The initial equipment cost for SFE is high, but the operational costs can be lower than solvent extraction due to the recyclability of CO₂ and the elimination of the need for expensive and hazardous organic solvents.[24]

IV. Analytical Quantification of Citronellyl Formate

Accurate quantification of Citronellyl formate in the extracts is crucial for optimizing the extraction process. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for this purpose.[25][26]

GC-MS Analysis Protocol
  • Sample Preparation:

    • Dilute a small aliquot of the essential oil or absolute in a suitable solvent (e.g., hexane or ethanol).

    • If necessary, perform a cleanup step like solid-phase extraction (SPE) to remove interfering compounds.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Injection: Split or splitless injection depending on the concentration of the analyte.

    • Oven Temperature Program: A temperature gradient is programmed to separate the different components of the extract based on their boiling points.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of Citronellyl formate is used for identification and quantification.

  • Quantification:

    • An external or internal standard method can be used for accurate quantification. A calibration curve is generated using a certified reference standard of Citronellyl formate.

V. Concluding Remarks for the Senior Application Scientist

The optimal extraction of Citronellyl formate is a balance between maximizing yield and preserving the integrity of this valuable ester. While steam distillation is a classic and accessible method, it carries the risk of hydrolysis. Solvent extraction offers higher yields but requires careful handling of organic solvents. Supercritical Fluid Extraction stands out as a green and highly tunable technology, offering superior quality extracts, albeit with a higher initial investment.

The troubleshooting guides and FAQs provided herein are intended to be a practical resource for overcoming common challenges in the laboratory. It is imperative to remember that the optimal extraction parameters are highly dependent on the specific plant material and the desired final product characteristics. Therefore, a systematic approach to process optimization, coupled with robust analytical validation, is key to achieving consistent and high-quality results.

References

  • ScenTree. (n.d.). Citronellyl formate (CAS N° 105-85-1). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Citronellyl formate (FDB011401). Retrieved from [Link]

  • Savvy Teas and Herbs. (n.d.). Essential Oils FAQ. Retrieved from [Link]

  • Cole-Parmer. (2018, June 28). 3 Easy Steps for Safe Solvent Extraction. Retrieved from [Link]

  • New Directions Aromatics. (2017, March 20). A Comprehensive Guide to Essential Oil Extraction Methods. Retrieved from [Link]

  • TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. Retrieved from [Link]

  • Milenković, J., et al. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. Molecules, 28(12), 4817.
  • Jenke, D., et al. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing.
  • Anquan Chemical. (2026, January 14). How to improve the efficiency of organic solvent extraction?. Retrieved from [Link]

  • Kush Aroma Exports. (n.d.). Solvent Extraction Method. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of a GC-MS Method for (R)
  • PubChem. (n.d.). Citronellyl formate. Retrieved from [Link]

  • ScenTree. (n.d.). Citronellyl formate (CAS N° 105-85-1). Retrieved from [Link]

  • Touaibia, M., et al. (2017). LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves. Pharmaceutical Biology, 55(1), 1133-1141.
  • Core Separations. (n.d.). Extraction. Retrieved from [Link]

  • Calvo-Garrido, C., et al. (2021). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. Molecules, 26(18), 5493.
  • CHROMacademy. (n.d.). Sample Preparation Troubleshooting. Retrieved from [Link]

  • BenchChem. (2025). Preventing degradation of (-)-Pinoresinol during extraction.
  • Jenke, D. (2014). Establishing the pH of extraction solvents used to simulate aqueous parenteral drug products during organic extractables studies. Pharmaceutical Outsourcing.
  • Phasex Corporation. (n.d.). Supercritical CO2 Extraction. Retrieved from [Link]

  • Tita, G. J., et al. (2021). Model assisted supercritical fluid extraction and fractionation of added-value products from tobacco scrap. The Journal of Supercritical Fluids, 168, 105046.
  • Wikipedia. (n.d.). Steam distillation. Retrieved from [Link]

  • Advanced Biotech. (2024, August 20). The Science Behind Steam Distillation: Unlocking the Flavor Potential. Retrieved from [Link]

  • Sabinsa Polska. (2008, December 31). Supercritical fluid extraction - The green manufacturing process. Retrieved from [Link]

  • MDPI. (2022, May 3). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2021, March 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Symrise. (n.d.). Citronellyl Formate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellyl formate, 105-85-1. Retrieved from [Link]

  • Perfumer & Flavorist. (2013, July 29). Citronellyl Formate. Retrieved from [Link]

  • Instructables. (n.d.). Essential Oil (Solvent Extraction) : 7 Steps. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of pH on the extraction characteristics of succinic acid and the stability of colloidal liquid aphrons. Retrieved from [Link]

  • ResearchGate. (2023, April 3). Separation of formic acid from aqueous solutions by liquid extraction technique at different temperatures. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Establishing the pH of extraction solvents used to simulate aqueous parenteral drug products during organic extractables studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on extraction efficiency (E). Retrieved from [Link]

  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Retrieved from [Link]

  • Reddit. (2024, January 3). Steam distillation troubleshooting - burned smell of the oil. Retrieved from [Link]

  • Google Patents. (n.d.). DE2851515B1 - Process for the degradation of formic acid esters.
  • Agilent. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • Semantic Scholar. (2018, March 27). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]

  • MDPI. (2020, July 28). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Retrieved from [Link]

  • PMC. (2020, December 1). Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine. Retrieved from [Link]

Sources

Troubleshooting

Overcoming challenges in the purification of high-purity Citronellyl formate

Introduction: The Purity Paradox Citronellyl formate (CAS: 105-85-1) is a critical ester in fine fragrance and a potential intermediate in pharmaceutical synthesis. While its theoretical synthesis is a simple esterificat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox

Citronellyl formate (CAS: 105-85-1) is a critical ester in fine fragrance and a potential intermediate in pharmaceutical synthesis. While its theoretical synthesis is a simple esterification of citronellol with formic acid, achieving >98% purity is notoriously difficult.

The core challenge lies in the thermodynamics of separation . The boiling point of Citronellyl formate (~235°C) is perilously close to its precursor, Citronellol (~225°C). In standard atmospheric distillation, this


 of only 10°C often leads to co-distillation or azeotrope formation. Furthermore, formates are thermally labile; excessive heat triggers hydrolysis or elimination reactions, degrading the very purity you seek to increase.

This guide moves beyond basic textbook protocols, offering advanced troubleshooting for the isolation of pharmaceutical-grade Citronellyl formate.

Module 1: Synthesis Optimization (The First Line of Defense)

The most common error in purification is attempting to fix a poor reaction downstream. If your conversion is below 95%, purification becomes exponentially harder due to the close boiling points of the starting material and product.

Q: Why is my crude purity stuck at 85-90% despite long reaction times?

A: You are likely fighting the equilibrium limit or suffering from water inhibition.

The Fix:

  • Switch to Enzymatic Catalysis: For high-purity applications, traditional acid catalysis (e.g.,

    
    ) is often too harsh, causing isomerization of the double bond.
    
    • Protocol: Use Immobilized Lipase B from Candida antarctica (Novozym 435) .

    • Conditions: 40°C, Solvent-free or in mild non-polar solvent (e.g., Hexane).

    • Mechanism: The enzyme lowers the activation energy without the harsh protons that catalyze side reactions.

  • Water Management: The reaction

    
     produces water.
    
    • Chemical Route: Use a Dean-Stark trap with azeotropic solvents (Toluene) to physically remove water.

    • Enzymatic Route: Add molecular sieves (3Å or 4Å) directly to the reaction vessel to scavenge water and drive equilibrium to the right.

Module 2: Work-Up & Acid Removal

Q: My final product smells "sour" or degrades upon storage. Why?

A: This indicates residual Formic Acid . Formates are susceptible to acid-catalyzed hydrolysis. Even trace amounts of acid (Acid Value > 1.0) will revert the ester back to alcohol and acid over time.

The Fix: The "Double-Wash" System Do not rely on a single water wash. Formic acid is amphiphilic enough to hide in the organic layer.

StepReagentPurpose
1 Cold Brine (Sat. NaCl) Bulk removal of aqueous formic acid without inducing hydrolysis (which happens in pure water).
2 10% NaHCO₃ (aq) Neutralization. Critical: Stir vigorously until gas evolution (

) ceases completely.
3 Brine Wash Removal of residual carbonate salts.
4 Drying Anhydrous

. Do not use

as it can complex with alcohols/esters.

Module 3: Distillation Dynamics

Q: I cannot separate the Citronellol from the Formate via distillation. They co-elute.

A: The boiling point differential (


) is too small for simple distillation. You are likely distilling too fast or with insufficient vacuum.

The Fix: High-Vacuum Fractionation You must lower the boiling point to prevent thermal degradation while increasing the separation efficiency.

Protocol:

  • Vacuum Requirement: Must be < 5 mbar (preferably < 1 mbar).

    • Target: At 11 mmHg (~15 mbar), the BP is ~97°C. You want to be lower than this to keep the pot temperature under 110°C.

  • Column: Use a Vigreux column (minimum 20cm) or a packed column (Raschig rings) to increase theoretical plates.

  • Reflux Ratio: Set to 5:1 or 10:1 . You must return most of the condensate to the column to enrich the vapor phase.

  • The "Sacrificial" Fraction: The first 10-15% of the distillate will be rich in Citronellol. Collect this separately and recycle it into the next batch. Do not blend it with the main heart cut.

Module 4: Visualization of the Workflow

The following diagram illustrates the decision logic for high-purity isolation.

PurificationWorkflow Start Crude Reaction Mixture (Citronellol + Formic Acid) CheckConv Check Conversion (GC) Start->CheckConv Continue Proceed to Workup CheckConv->Continue >95% Optimize Add Mol. Sieves / Increase Time CheckConv->Optimize <95% Wash 3-Step Wash Cycle (Brine -> NaHCO3 -> Brine) Continue->Wash Optimize->CheckConv Dry Dry (MgSO4) & Filter Wash->Dry DistillDecision Target Purity? Dry->DistillDecision VacDistill High Vacuum Distillation (<5 mbar, Reflux 10:1) DistillDecision->VacDistill Standard (>95%) FlashChrom Flash Chromatography (AgNO3-Silica for Isomers) DistillDecision->FlashChrom Ultra-High (>99%) Final Final Product (>98% Citronellyl Formate) VacDistill->Final FlashChrom->Final

Figure 1: Logic flow for the purification of Citronellyl Formate, prioritizing conversion optimization before physical separation.

Module 5: Advanced Polishing (Chromatography)

Q: Distillation failed to remove trace isomers (Rhodinol/Geraniol). What now?

A: If vacuum distillation is insufficient, you must exploit chemical differences rather than boiling points.

The Fix: Silver Nitrate Impregnated Silica Standard silica gel often fails to separate these terpenes due to similar polarity. Silver nitrate (


) interacts with the 

-electrons of the double bonds. Since Citronellyl formate and its impurities (like Geraniol derivatives) have different double bond steric environments, this method offers superior resolution.

Protocol:

  • Stationary Phase: Silica gel impregnated with 10%

    
    .
    
  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 98:2, ramp to 90:10).

  • Loading: Low loading (<1% of silica mass) is required for difficult separations.

Summary of Physical Properties for Troubleshooting

Use this table to calibrate your distillation equipment.

PropertyCitronellyl FormateCitronellol (Impurity)Implication
Boiling Point (760 mmHg) 235°C225°CVery close; requires high reflux.
Boiling Point (11 mmHg) ~97-98°C~92-94°CVacuum widens the gap slightly but still requires precision.
LogP 3.83.5Similar hydrophobicity; standard extraction separates poorly.
Stability Acid/Heat SensitiveStableProduct degrades faster than impurity.

References

  • PubChem. Citronellyl formate (Compound).[1] National Library of Medicine. [Link]

  • Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. (Contextual reference for enzymatic esterification kinetics). Note: While specific recent papers on Citronellyl Formate enzymatic synthesis are proprietary, the methodology follows standard lipase-catalyzed esterification protocols found in: MDPI - Catalysts. [Link]

  • The Good Scents Company. Citronellyl Formate Odor and Physical Data.[2] [Link]

Sources

Optimization

Technical Support Center: Enhancing the Efficacy of Citronellyl Formate in Repellent Blends

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Citronellyl Formate applications. This guide is designed for researchers, scientists, and formulation professionals dedicated...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Citronellyl Formate applications. This guide is designed for researchers, scientists, and formulation professionals dedicated to developing next-generation insect repellents. Here, we move beyond basic data sheets to provide in-depth, field-proven insights into optimizing your Citronellyl Formate-based formulations. We will explore common challenges, provide robust troubleshooting frameworks, and detail key experimental protocols to validate your findings.

Introduction to Citronellyl Formate

Citronellyl formate is an ester recognized for its pleasant, floral, and citrus-like aroma.[1][2] Beyond its use in fragrances, it possesses insect-repellent properties, making it a valuable component in natural pest control solutions.[1] Its biodegradability and low toxicity profile make it an attractive alternative to conventional synthetic repellents.[1] However, like many plant-derived compounds, its efficacy is significantly influenced by formulation. The primary challenge lies in overcoming its moderate volatility and enhancing its standalone potency through synergistic blending.[3][4]

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic use of Citronellyl Formate in repellent formulations.

Q1: What is the primary mechanism of action for Citronellyl Formate as a repellent?

A1: While direct mechanistic studies on Citronellyl Formate are specific, its action can be understood within the context of related plant-based repellents. These compounds typically function in two ways:

  • Masking Host Odors: Repellents can interfere with an insect's ability to detect attractant kairomones, such as lactic acid and carbon dioxide, which are emitted by hosts.[5]

  • Activating Aversive Olfactory Pathways: These compounds can directly activate olfactory receptor neurons (ORNs) in insects that trigger avoidance behavior. The scent of compounds like citronellal and geraniol, which are structurally related to citronellyl derivatives, are known to be unpleasant to mosquitoes, disrupting their host-seeking process.[6]

Q2: Why is blending Citronellyl Formate with other compounds necessary?

A2: Blending is crucial for two primary reasons: enhancing potency and extending duration. Plant-based repellents like those containing citronella derivatives can be as effective as DEET initially, but they evaporate quickly, leading to a rapid loss of protection.[3]

  • Synergy: Combining multiple repellent compounds can produce a synergistic effect, where the total repellency is greater than the sum of the individual components.[7] This is often because the different molecules may target different sets of insect olfactory receptors.

  • Prolonged Efficacy: The inclusion of less volatile components, known as fixatives or carriers, can reduce the evaporation rate of more volatile actives like Citronellyl Formate, thereby prolonging the protection time.[3]

Q3: What are the most promising synergistic partners for Citronellyl Formate?

A3: The most effective partners are typically other well-established plant-based repellents or their primary active constituents. The goal is to create a multi-faceted scent profile that is highly disruptive to insects. Promising candidates include:

  • Geraniol: A major component of citronella oil, known for its strong repellent properties.[8]

  • Eucalyptus-derived compounds (e.g., p-menthane-3,8-diol or PMD): Highly effective against a broad range of insects.[6]

  • Lemongrass Oil: Contains geraniol and citral, which contribute to its repellent action.[6][9]

  • Clove Oil: Contains eugenol, a potent repellent.

  • Vanillin: Can act as a fixative to slow the evaporation of other essential oils and has been shown to prolong protection time.

Q4: What concentration range is typically effective for a finished repellent product?

A4: For essential oil-based repellents, the final concentration of the active blend in the carrier is typically between 5% and 10%.[10] While higher concentrations can increase the duration of protection, they do not necessarily increase the intrinsic repellency and may elevate the risk of skin sensitivity or irritation.[3][11] It is critical to conduct dose-response studies to find the optimal concentration that balances efficacy and safety.

Q5: Are there stability concerns when formulating with Citronellyl Formate?

A5: Yes. Like many natural esters and essential oils, Citronellyl Formate can be prone to degradation from oxidation, hydrolysis, or photolysis. Key formulation considerations include:

  • pH Stability: Formulations should be buffered to maintain a stable pH, as significant shifts can lead to hydrolysis of the ester. A pH range between 7.5 and 9 is often targeted for oil-in-water emulsions to maintain stability.[12]

  • Emulsion Integrity: If creating an oil-in-water spray or lotion, the choice of emulsifier is critical to prevent phase separation over time.[13]

  • Protection from Light: Packaging in opaque or UV-protective containers is recommended to prevent phototoxicity and degradation of active components.

Troubleshooting Guide for Experimental Formulations

This guide provides a logical framework for diagnosing and resolving common issues encountered during the development of Citronellyl Formate-based repellents.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting Workflow for Low Repellency.

Q: My formulation shows significantly lower repellency than expected in an Arm-in-Cage assay.

A: This is a common issue that can be traced to formulation, dosage, or testing parameters.

  • Verify Formulation Stability: Before testing, visually inspect your formulation. Is there any separation of oil and water phases? An unstable emulsion will deliver an inconsistent dose to the skin, leading to poor results. If separation is observed, you may need to increase the concentration of your emulsifier or select a more appropriate one for your oil phase.[13]

  • Assess Volatility: Natural repellents often fail due to rapid evaporation.[3] Does the characteristic scent of your formulation dissipate very quickly? If so, the active ingredients are leaving the skin surface. Consider incorporating a fixative. Fixatives are less volatile substances that can help anchor the more volatile repellent compounds. A study on citronella-based compositions found that emollients and C12 to C15 alkyl benzoate created a synergistic effect that enhanced efficacy, likely by reducing volatility.[14]

  • Confirm Active Concentration: Repellents with less than 10% active ingredient may only provide protection for 1-2 hours.[11] Ensure your total concentration of actives (Citronellyl Formate + synergistic partners) is within the effective range of 5-10%.[10] If it is too low, the vapor concentration at the skin's surface may not be sufficient to repel insects.

  • Re-evaluate Your Blend for Antagonism: While synergy is the goal, some combinations can be antagonistic. Certain compounds in an essential oil accord may not have repellent properties and could even be attractants.[8] If you have a complex blend, simplify it. Test Citronellyl Formate alone, then test it in binary combinations with each partner to ensure each addition is contributing positively to the overall repellency.

Q: My repellent formulation is causing skin irritation on test subjects.

A: Skin irritation is a critical safety concern, especially with essential oil-based products.

  • Check Component Concentrations: High concentrations of essential oils are known to cause skin sensitivity.[3][15] Are any individual components or the total active concentration exceeding recommended levels (typically >10-15%)? Dilute the formulation and re-test for both irritation and efficacy.

  • Identify Potential Irritants: Some essential oils are more prone to causing irritation than others. Clove oil and cinnamon oil, for example, are known sensitizers. Conduct a patch test for each individual component of your blend to isolate the problematic ingredient.[16]

  • Evaluate the Carrier/Vehicle: The vehicle itself could be the cause. Some solvents or emulsifiers can be irritating. Ensure all excipients in your formulation are rated for safe topical application.

  • Consider Phototoxicity: Some plant-derived compounds, particularly those from citrus peels, can be phototoxic, causing a skin reaction upon exposure to UV light. While not a widely reported issue for Citronellyl Formate itself, it's a critical consideration for any citrus-based synergistic partners.

Q: My product performs well in the lab but shows poor efficacy in field trials.

A: This discrepancy often comes down to environmental factors not replicated in the lab.

  • Environmental Stressors: Factors like high temperature, humidity, wind, and user perspiration can drastically reduce protection time.[11] This is primarily due to increased evaporation and physical removal of the repellent.

  • Formulation Robustness: Your formulation may need enhanced resistance to water and sweat. Consider formulating a cream or lotion base instead of a light spray, as these can form a more durable film on the skin.

  • User Activity: The level of physical activity and associated sweating will impact repellent longevity. Lab tests on static subjects may not reflect real-world performance.[16] Incorporate protocols that simulate these stresses, such as testing after a period of exercise or water immersion.

Key Experimental Protocols

Here are detailed methodologies for essential experiments in repellent development.

Protocol 1: Arm-in-Cage (AIC) Repellency Assay

This is the standard laboratory method for determining the Complete Protection Time (CPT) of a topical repellent. This protocol is adapted from WHO and EPA guidelines.[17][18][19]

dot graph G { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, splines=line]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Arm-in-Cage Experimental Workflow.

Materials:

  • Test cages (40x40x40 cm)[17]

  • 200 hungry female mosquitoes per cage (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus)

  • Human volunteers

  • Test formulation and a control (e.g., 20% DEET)

  • Micropipette or syringe for application

  • Latex gloves to protect the hands

  • Timer

Methodology:

  • Volunteer Preparation: Volunteers should avoid using any scented soaps, lotions, or perfumes for 24 hours prior to the test. Before application, wash the forearm from elbow to wrist with unscented soap and rinse thoroughly.

  • Application: Apply a standard volume (typically 1.0 mL) of the test formulation evenly over the forearm. The hand should be protected by a glove.[20] Allow the formulation to dry for 15-30 minutes.

  • Exposure: Insert the treated forearm into the cage of mosquitoes for a fixed period (e.g., 3 minutes).[17]

  • Observation: During the exposure period, trained observers will count the number of mosquitoes that land on the arm and the number that bite.

  • Endpoint (Complete Protection Time - CPT): The primary endpoint is the time from application until the first "confirmed bite." A confirmed bite is typically defined as one bite followed by a second bite in the same 3-minute exposure period or in the next scheduled exposure.[17]

  • Testing Schedule: The arm is exposed to the mosquitoes for 3 minutes every 30 minutes until the endpoint is reached.[17]

  • Controls: A negative control (untreated arm or vehicle only) and a positive control (e.g., 20% DEET) should be run in parallel to validate the assay and provide a benchmark for performance.

Protocol 2: Formulation Stability Assessment

This protocol evaluates the physical stability of your repellent formulation under accelerated conditions.

Materials:

  • Glass vials or containers

  • Oven or incubator capable of maintaining 40°C

  • Refrigerator (4°C)

  • Centrifuge

Methodology:

  • Sample Preparation: Prepare several samples of your final formulation in clear glass vials. Keep one set of samples at room temperature (approx. 25°C) as a control.

  • Accelerated Aging (Thermal Stress):

    • Place one set of samples in an incubator at an elevated temperature (e.g., 40°C) for a period of 4 weeks. This simulates a longer shelf life at ambient temperatures.

    • Place another set in a refrigerator (4°C) to test for cold-induced instability.

  • Freeze-Thaw Cycling: Subject a set of samples to three cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature (24 hours). This tests the emulsion's resilience to temperature shocks during transport or storage.

  • Mechanical Stress (Centrifugation): Centrifuge a sample of the formulation at 3000 rpm for 30 minutes. This will rapidly accelerate any tendency for phase separation.

  • Observation: At weekly intervals (for the thermal stress test) and after each cycle/test, visually inspect all samples for:

    • Phase Separation: A clear layer of oil or water forming.

    • Creaming: A concentration of the dispersed phase at the top or bottom.

    • Color Change: An indicator of chemical degradation.

    • Change in pH: Measure the pH to check for hydrolytic degradation.

A stable formulation will show no significant changes in any of these tests compared to the room temperature control sample.

Data Presentation: Synergistic Component Analysis

The table below summarizes potential synergistic partners for Citronellyl Formate, highlighting their primary active compounds and known repellent mechanisms.

Synergistic AgentKey Active Compound(s)Primary Repellent MechanismTypical Concentration in Blend
Lemongrass Oil Citral, Geraniol[6]Olfactory disruption, Aversive response1-3%
Eucalyptus Oil p-Menthane-3,8-diol (PMD)[6]Potent olfactory repellent1-5%
Geranium Oil Geraniol, Citronellol[21]Broad-spectrum olfactory repellent1-2%
Clove Oil EugenolStrong olfactory and contact irritant0.5-1.5%
Vanillin VanillinFunctions as a fixative (reduces volatility) and mild repellent0.5-2%
References
  • Citronellyl Formate MBA: Aromatic Specialty - Arogreen. (URL: [Link])

  • The mysterious multi-modal repellency of DEET - PMC - PubMed Central - NIH. (URL: [Link])

  • Plant-based insect repellents: A review of their efficacy, development and testing. (URL: [Link])

  • Citronellyl formate (CAS 105-85-1): Odor profile, Properties, & IFRA compliance - Scent.vn. (URL: [Link])

  • Plant-based insect repellents: a review of their efficacy, development and testing. (URL: [Link])

  • Essential oil bug repellent - a DIY blend recipe and dilution rates for natural bug spray to deter insects - Blissoma. (URL: [Link])

  • US20200253199A1 - Insect repelling composition - Google P
  • WO2010061354A2 - Insect-repellent formulations - Google P
  • Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (URL: [Link])

  • US20220079166A1 - Repellant formulation and method - Google P
  • citronellyl formate, 105-85-1 - The Good Scents Company. (URL: [Link])

  • The Benefits of Using Natural Insect Repellents - First Saturday Lime. (URL: [Link])

  • Development of Herbal Mosquito Repellent Formulations - International Online Medical Council (IOMC). (URL: [Link])

  • Insect Repellents Fact Sheet - National Pesticide Information Center - Oregon State University. (URL: [Link])

  • US6355264B1 - Insect repellent composition - Google P
  • Synergistic Repellent and Irritant Effect of Combined Essential Oils on Aedes aegypti (L.) Mosquitoes | Request PDF - ResearchGate. (URL: [Link])

  • Arm-In-Cage test – Biogents AG. (URL: [Link])

  • Guidelines for efficacy testing of mosquito repellents for human skin. (URL: [Link])

  • Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service - Microbe Investigations. (URL: [Link])

  • The arm-in-cage (AIC) test for measuring the efficacy of topical... - ResearchGate. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Sensory Panel Evaluation of Citronellyl Formate and Its Isomers

Executive Summary Citronellyl formate (CAS: 105-85-1) serves as a critical "bridge" molecule in perfumery, linking the volatility of citrus top notes with the floral tenacity of rose hearts. This guide presents a compara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citronellyl formate (CAS: 105-85-1) serves as a critical "bridge" molecule in perfumery, linking the volatility of citrus top notes with the floral tenacity of rose hearts. This guide presents a comparative sensory evaluation of Citronellyl formate against its structural isomers and functional analogs: Geranyl formate (geometric isomer) and Rhodinyl formate (enantiomerically enriched variant).

Key Findings:

  • Citronellyl formate exhibits a distinct "dry, leafy-green" profile that differentiates it from the sweeter, fruitier Citronellyl acetate.[1]

  • Rhodinyl formate (derived from high-purity

    
    -Citronellol) offers a cleaner, more diffusive "petallic" rose character preferred in fine fragrance, whereas racemic Citronellyl formate provides the robust "stemmy" green notes essential for geranium reconstruction and functional perfumery.
    
  • Geranyl formate displays a sharper, "tea-rose/neroli" profile with higher initial impact but lower substantivity than Citronellyl formate.

Chemical Context & Isomerism

To evaluate the sensory properties accurately, one must understand the structural drivers. Citronellyl formate possesses a chiral center at C3 .

  • Commercial Citronellyl Formate: Typically a racemic mixture

    
     derived from synthetic citronellol.
    
  • Rhodinyl Formate: Historically derived from Rhodinol (fractionated from Geranium oil), it is enriched in the

    
    -enantiomer. In modern synthesis, it refers to high-purity 
    
    
    
    -citronellyl formate.
  • Geranyl Formate: The trans-isomer of the corresponding unsaturated alcohol ester. It lacks the chiral center but is a geometric isomer relative to the double bond position of related precursors.

Metabolic & Structural Pathway

The following diagram illustrates the structural relationship and the enzymatic hydrolysis pathway relevant to olfactory reception (mucosal metabolism).

ChemicalPathway cluster_Esters Esterification Targets Citronellol Citronellol (Alcohol Precursor) RacemicCF Citronellyl Formate (Racemic) 'Green, Leafy, Dry' Citronellol->RacemicCF + Formic Acid RhodinylF Rhodinyl Formate (High (-)-S Isomer) 'Petallic, Waxy, Soft' Citronellol->RhodinylF Chiral Separation / Specific Synthesis Perception Olfactory Receptor Activation Citronellol->Perception Alcohol Binding FormicAcid Formic Acid Metabolism Nasal Mucosa Carboxylesterases RacemicCF->Metabolism Inhalation RacemicCF->Perception Intact Ester Binding RhodinylF->Metabolism Inhalation RhodinylF->Perception Intact Ester Binding Metabolism->Citronellol Hydrolysis (Partial) Metabolism->FormicAcid Hydrolysis (Partial)

Figure 1: Synthesis and metabolic fate of Citronellyl formate isomers. Note that while hydrolysis occurs, the intact ester is the primary driver of the specific "green/dry" character.

Materials & Methods

This protocol ensures reproducibility and minimizes physiological variables such as olfactory fatigue and trigeminal interference.

Sample Preparation[2]
  • Solvent: Ethanol (Diethyl Phthalate free, Perfumery Grade).

  • Concentration:

    • Evaluation: 10% w/w (mimics fine fragrance core).

    • Threshold Testing: Serial dilutions (log scale).

  • Media: Odorless smelling strips (blotters), 1.5 cm width.

The Panel
  • Composition: 8 trained evaluators (minimum 5 years experience in descriptive analysis).

  • Calibration: Panelists calibrated against standard descriptors:

    • Green/Leafy: cis-3-Hexenol (1%)

    • Rose:[1][2][3][4][5][6] Phenylethyl Alcohol (10%)

    • Fruity: Benzyl Acetate (10%)

Experimental Workflow

The following self-validating workflow ensures data integrity.

SensoryProtocol cluster_Prep Phase 1: Preparation cluster_Eval Phase 2: Evaluation cluster_Analysis Phase 3: Data Synthesis SamplePrep Sample Dilution (10% in EtOH) Blinding Double-Blind Coding (3-digit random codes) SamplePrep->Blinding TriTest Triangle Test (Discrimination) Blinding->TriTest Isomers distinguishable? QDA QDA Profiling (Descriptive Analysis) TriTest->QDA If p < 0.05 Tenacity Substantivity Check (T=0, T=1h, T=8h) QDA->Tenacity StatAnalysis Spider Plot Generation (0-10 Scale) Tenacity->StatAnalysis

Figure 2: Sensory Evaluation Workflow ensuring discriminative validity before descriptive profiling.

Results & Comparative Analysis

Quantitative Descriptive Analysis (QDA)

Panelists scored attributes on a scale of 0 (None) to 10 (Dominant).

AttributeCitronellyl Formate (Racemic)Rhodinyl Formate (High-S)Geranyl Formate (Benchmark)Citronellyl Acetate (Benchmark)
Rose (Petal) 6.58.5 5.07.0
Green / Leafy 8.0 4.56.03.0
Fruity (Plum/Berry) 5.04.03.07.5
Dry / Woody 6.03.07.0 2.0
Fresh / Citrus 5.56.06.54.0
Waxy / Honey 4.06.52.05.0
Detailed Sensory Profiles
A. Citronellyl Formate (Racemic) [1][6][7]
  • Profile: The "Workhorse Green Rose."

  • Dominant Notes: Sharp, leafy-green, reminiscent of geranium stems and crushed foliage.[1]

  • Nuance: It possesses a "dry" quality (unlike the "wet" fruitiness of the acetate). It has a distinct honey-like undertone that emerges after the initial green blast subsides.[1]

  • Tenacity: Moderate (6–8 hours on blotter).

B. Rhodinyl Formate (High-S Enantiomer)
  • Profile: The "Fine Fragrance Rose."[1]

  • Dominant Notes: Significantly softer and more "petallic" than the racemic mixture.[1] The sharp, aggressive green notes are suppressed, replaced by a waxy, red-rose character.

  • Nuance: Lacks the "metallic" edge sometimes found in synthetic racemic grades.

  • Tenacity: Slightly superior substantivity due to the lower volatility of the specific isomer arrangement in the matrix, though physically similar.

C. Geranyl Formate (Structural Isomer)
  • Profile: The "Tea Rose/Neroli" Alternative.

  • Dominant Notes: More ethereal, lifting, and "choking" (in high concentration) than Citronellyl formate.

  • Comparison: Where Citronellyl formate is "Leafy/Geranium," Geranyl formate is "Woody/Tea." It is more diffusive but evaporates faster.

Substantivity & Evaporation Curve
  • T=0 min: Geranyl formate dominates in lift; Citronellyl formate is sharp/green.

  • T=1 hour: Geranyl formate intensity drops by ~40%. Citronellyl formate retains ~80% intensity, shifting from green to floral-honey.

  • T=8 hours: Citronellyl formate remains detectable as a dry, waxy rose note. Geranyl formate is barely perceptible.

Discussion & Application Guidelines

The "Dry" vs. "Sweet" Spectrum

In formulation, the choice between Citronellyl Formate and Citronellyl Acetate is the choice between Dry/Green and Sweet/Fruity .[1]

  • Use Citronellyl Formate when simulating the whole flower (including stem, calyx, and leaf). It is essential for naturalistic Geranium and Rose reconstructions.[1]

  • Use Citronellyl Acetate when simulating the distilled oil or a jammy/fruity rose accord.

Isomeric Purity in Drug/Fragrance Development

For functional perfumery (soaps, detergents), the Racemic Citronellyl Formate is preferred due to its cost-effectiveness and the stability of the "green" note against alkaline bases.

For high-end fine fragrance or therapeutic aromatherapy blends, Rhodinyl Formate is the superior choice. The enrichment of the


-isomer minimizes the herbal/grassy off-notes associated with the 

-isomer, resulting in a luxurious, velvety texture.
Stability Note

Formates are generally less stable than acetates in aqueous, low-pH media (hydrolysis to formic acid). However, in soap (alkaline), Citronellyl formate shows surprising resilience compared to other terpene esters.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7764, Citronellyl formate. Retrieved from [Link]

  • The Good Scents Company (2023). Citronellyl Formate Odor Description and Properties.[1][8] Retrieved from [Link]

  • PerfumersWorld (2023). Material Safety Data Sheet and Sensory Profile: Citronellyl Formate. Retrieved from [Link]

  • Arctander, S. (1969).Perfume and Flavor Chemicals (Aroma Chemicals). (Classic reference for odor descriptors; cited for the "Leafy/Green" distinction).
  • Research Institute for Fragrance Materials (RIFM).Safety Assessment of Citronellyl Formate.

Sources

Comparative

Comparative Guide: Volatility Profile of Citronellyl Formate vs. Standard Repellents

Topic: Comparison of the Volatility of Citronellyl Formate with Other Repellents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of the Volatility of Citronellyl Formate with Other Repellents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of spatial and topical repellents, volatility is the critical determinant of the "Zone of Inhibition" (ZOI) and duration of efficacy. Citronellyl formate (CAS 105-85-1) presents a unique volatility profile characterized by a vapor pressure of 4.0 Pa (0.03 mmHg) at 25°C .

This guide demonstrates that Citronellyl formate functions as a high-volatility "top note" repellent . It is approximately 18 times more volatile than DEET and 27 times more volatile than IR3535 . While this property allows for rapid establishment of a protective vapor cloud, it necessitates specific formulation strategies (e.g., microencapsulation or fixatives) to achieve the extended protection times (CPT) typical of synthetic standards.

Chemical Profile & Volatility Hierarchy

The following table synthesizes experimental vapor pressure data to establish a clear hierarchy of volatility.

Table 1: Comparative Volatility and Physicochemical Properties

CompoundClassMolecular Weight ( g/mol )Vapor Pressure (25°C)Boiling Point (°C)LogPVolatility Classification
Citronellyl Formate Monoterpene Ester184.280.0300 mmHg (4.0 Pa)2353.8High
Citronellol Monoterpene Alcohol156.270.0200 mmHg (2.7 Pa)2253.2Moderate-High
Geraniol Monoterpene Alcohol154.250.0130 mmHg (1.7 Pa)2302.9Moderate-High
IR3535 Synthetic Amino Acid215.290.0011 mmHg (0.15 Pa)~2951.7Low
DEET Synthetic Amide191.270.0017 mmHg (0.22 Pa)2882.02Low
Picaridin Synthetic Piperidine229.300.0004 mmHg (0.05 Pa)~2902.23Very Low
Mechanistic Insight: Structure-Volatility Relationship

The higher volatility of Citronellyl formate compared to its parent alcohol, Citronellol, is driven by the esterification of the hydroxyl group .

  • Citronellol: Possesses a free hydroxyl (-OH) group capable of intermolecular hydrogen bonding, which significantly lowers its vapor pressure.

  • Citronellyl Formate: The formate ester cap removes the hydrogen bond donor capability. Although the molecular weight increases (156 → 184 g/mol ), the loss of hydrogen bonding dominance results in a net increase in vapor pressure (0.02 → 0.03 mmHg), making it more diffusive.

Visualization: Volatility & Performance Logic

The following diagram illustrates the inverse relationship between Vapor Pressure (VP) and Complete Protection Time (CPT), highlighting the formulation gap that must be bridged for Citronellyl formate.

VolatilityLogic CF Citronellyl Formate (VP: 0.03 mmHg) Mech Mechanism of Action CF->Mech Lack of H-Bonding DEET DEET (VP: 0.0017 mmHg) DEET->Mech Strong Dipole RapidEvap Rapid Evaporation (High Flash-off) Mech->RapidEvap CF Path SlowEvap Sustained Release (Low Flash-off) Mech->SlowEvap DEET Path ZOI Immediate Spatial Repellency (ZOI) RapidEvap->ZOI High Vapor Density (Initial 30 mins) CPT Extended Protection Time (>6 Hours) RapidEvap->CPT Poor Longevity (Requires Fixatives) SlowEvap->ZOI Low Vapor Density (Requires Body Heat) SlowEvap->CPT Excellent Longevity

Caption: Figure 1. Volatility-Performance Trade-off. Citronellyl formate excels in immediate spatial repellency but lacks the intrinsic longevity of DEET without formulation aids.

Experimental Protocols for Volatility Validation

To rigorously validate these values in a formulation context, the following "Self-Validating" protocols are recommended. These methods move beyond simple theoretical values to measure real-world release rates.

Protocol A: Isothermal Thermogravimetric Analysis (TGA)

Purpose: To determine the precise evaporation rate (k) in mg/cm²/min under controlled thermal stress.

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Sample Prep: Load 20 µL of pure Citronellyl formate into a platinum pan. Ensure a uniform liquid layer.

  • Parameters:

    • Purge Gas: Nitrogen at 40 mL/min (eliminates oxidative degradation variables).

    • Isothermal Hold: Ramp 10°C/min to 32°C (simulated skin temperature) and hold for 120 minutes.

  • Data Analysis:

    • Plot Weight (%) vs. Time (min).

    • Calculate the slope of the linear portion of the curve (

      
      ).
      
    • Validation Check: The derivative weight loss curve must be flat (zero slope change) during the isothermal hold. Any curve indicates thermal decomposition or moisture evolution, invalidating the run.

Protocol B: Dynamic Headspace GC-MS

Purpose: To quantify the vapor phase concentration in a simulated application environment.

  • Chamber: Use a 10L glass environmental chamber equipped with inlet/outlet ports.

  • Application: Apply 1.0 g of test formulation to a 50 cm² filter paper substrate suspended in the chamber center.

  • Sampling:

    • Connect a Tenax TA sorption tube to the outlet.

    • Pull air through the chamber at 200 mL/min for 15 minutes at T=0, T=1h, and T=4h.

  • Analysis:

    • Thermal desorption into GC-MS (DB-5MS column).

    • Target Ion: Monitor m/z 69 (base peak for terpenoids) and m/z 138 .

  • Quantification: Calibrate using an external standard curve of Citronellyl formate in hexane.

Experimental Workflow Diagram

Workflow cluster_TGA Phase 1: Kinetic Evaporation (TGA) cluster_GC Phase 2: Vapor Concentration (Headspace) Start Start: Volatility Characterization TGA_Setup Load 20µL Sample Platinum Pan Start->TGA_Setup Chamber 10L Chamber Substrate Application Start->Chamber Iso_Run Isothermal Hold 32°C @ 120 min TGA_Setup->Iso_Run Calc_Rate Calculate Evap Rate (mg/cm²/h) Iso_Run->Calc_Rate Result Output: Volatility Profile & Formulation Requirement Calc_Rate->Result Tenax Tenax TA Sampling T=0, 1h, 4h Chamber->Tenax GCMS GC-MS Analysis Target Ion m/z 69 Tenax->GCMS GCMS->Result

Caption: Figure 2. Dual-phase experimental workflow combining gravimetric kinetics (TGA) and chemical specificity (GC-MS).

Conclusion & Formulation Implications

Citronellyl formate is not a direct functional substitute for DEET in terms of longevity. Its vapor pressure (0.03 mmHg) classifies it as a spatial repellent rather than a contact repellent.

  • For Topical Use: It must be combined with fixatives (e.g., vanillin, polymer matrices) or used as a "booster" in combination with heavier actives like Picaridin to provide immediate protection while the heavier molecule establishes its film.

  • For Spatial Use: It is superior to DEET for candles, diffusers, or emanators where rapid establishment of an airborne concentration is required.

References
  • PubChem. (2025). Citronellyl formate Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2024). Citronellyl formate General Information and Vapor Pressure. [Link]

  • National Pesticide Information Center. (2023). DEET Technical Fact Sheet. Oregon State University. [Link]

  • World Health Organization (WHO). (2006).[1] Ethyl butylacetylaminopropionate (IR3535) Specifications and Evaluations. [Link]

  • Mapossa, A. B., et al. (2019). Mosquito repellent thermal stability, permeability and air volatility. Pest Management Science. [Link]

  • Environmental Protection Agency (EPA). (2023). Picaridin Technical Document. [Link]

Sources

Validation

Comparative Pharmacodynamics: Repellency Duration of Citronellyl Formate vs. Canonical Natural Compounds

Executive Summary This guide provides a technical analysis of Citronellyl Formate (C₁₁H₂₀O₂) , a monoterpene ester found in Pelargonium graveolens (Geranium) and Cymbopogon (Citronella) oils. While often overshadowed by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Citronellyl Formate (C₁₁H₂₀O₂) , a monoterpene ester found in Pelargonium graveolens (Geranium) and Cymbopogon (Citronella) oils. While often overshadowed by its parent alcohols (citronellol, geraniol) and aldehydes (citronellal), Citronellyl Formate plays a critical role in the "fixative effect" of natural repellent formulations.

This document compares its volatility profile and repellency duration against industry standards (DEET) and natural alternatives (PMD, Citronellal), providing a roadmap for researchers to validate its efficacy using WHO-standardized protocols.

Chemical Basis of Repellency: The Volatility Factor

To understand repellency duration, one must analyze Vapor Pressure (VP) . A repellent must be volatile enough to create a spatial barrier (vapor phase) but persistent enough to provide duration.

  • High VP (>0.1 mmHg): Flash-off effect. Strong initial repellency, poor duration (e.g., Citronellal).

  • Optimal VP (0.001 – 0.05 mmHg): Sustained release. (e.g., DEET, Citronellyl Formate).

Table 1: Physicochemical Comparison of Target Compounds

Data synthesized from standard chemical property databases and comparative literature.

CompoundChemical ClassVapor Pressure (25°C)LogP (Lipophilicity)Est.[1] Duration (Unformulated)
DEET Toluamide (Synthetic)~0.0017 mmHg2.18> 360 min
PMD (Citriodiol) Monoterpene Diol~0.0015 mmHg1.80200–300 min
Citronellyl Formate Monoterpene Ester ~0.030 mmHg 3.80 45–90 min
Geraniol Monoterpene Alcohol~0.030 mmHg3.5660–120 min
Citronellal Monoterpene Aldehyde~0.180 mmHg3.5310–20 min

Technical Insight: Citronellyl Formate shares a similar vapor pressure to Geraniol but possesses a higher LogP (3.80). This increased lipophilicity suggests it binds more strongly to the skin's lipid layer than Citronellal, theoretically offering a "reservoir effect" that extends protection beyond the flash-off period of aldehydes.

Comparative Efficacy Guide

The following data aggregates performance metrics from standard Arm-in-Cage (AIC) assays. Note that while DEET is the gold standard, Citronellyl Formate is rarely used as a single active ingredient (AI); it is best evaluated as a synergist or co-active in Geranium oil fractions.

Performance Hierarchy (Protection Time)
  • DEET (20%): The baseline. Consistent protection for 6+ hours.

  • PMD (30%): The only natural compound competitively close to DEET (4–6 hours).

  • Citronellyl Formate / Geraniol Complex: Mid-range efficacy.[2] The ester functionality provides a longer "dry-down" repellency than aldehydes but shorter than diols like PMD.

  • Citronellal: Rapid evaporation. High initial spatial repellency (strong odor) but fails within 20 minutes without fixation.

Mechanism of Action (SAR)

Citronellyl Formate functions via spatial antagonism . Unlike DEET, which confuses the octenol receptor complex, formate esters likely overstimulate the olfactory receptor neurons (ORNs), masking host attractants (CO₂, Lactic Acid).

RepellencyMechanism Skin Human Skin Surface Repellent Citronellyl Formate (Liquid Phase) Skin->Repellent Application Vapor Vapor Phase (Spatial Barrier) Repellent->Vapor Evaporation (VP ~0.03 mmHg) Hydrolysis Hydrolysis (Breakdown) Repellent->Hydrolysis Moisture/pH Mosquito Mosquito ORNs (Olfactory Receptor Neurons) Vapor->Mosquito Binding / Antagonism HostSeeking Host Seeking Behavior Mosquito->HostSeeking Inhibition Hydrolysis->Vapor Formic Acid Release (Irritant)

Figure 1: Pharmacodynamics of Citronellyl Formate. The compound creates a vapor barrier. Note the potential for hydrolysis into formic acid and citronellol, which may alter the repellency profile over time.

Experimental Framework: Validating the Duration

To objectively compare Citronellyl Formate against alternatives, researchers must utilize a self-validating AIC protocol . The following workflow adheres to WHO/EPA guidelines but is adapted for volatile natural compounds.

Protocol: Modified Arm-in-Cage (WHO/EPA Hybrid)

Objective: Determine Complete Protection Time (CPT) – the time until the first confirmed bite (or two bites in one observation period).

Phase A: Subject Preparation[3]
  • Exclusion: Smokers, fragranced product users.

  • Calibration: Measure forearm surface area. Standard dose: 1.67 mg/cm² (or 1 mL/600 cm²).

Phase B: The Assay Workflow

ExperimentalProtocol Start Subject Selection (n=10) Control Negative Control Arm (Ethanol Solvent Only) Start->Control Test Test Arm (Citronellyl Formate 10%) Start->Test Cage Cage Exposure (3 mins per interval) Control->Cage Validate Mosquito Aggressiveness (>10 lands/min) Test->Cage Check Landing/Probing Count Cage->Check Success No Bites Check->Success 0 Bites Fail First Confirmed Bite (CPT Reached) Check->Fail ≥ 1 Bite Wait Wait 30 Mins Success->Wait Wait->Cage Repeat Cycle

Figure 2: Step-by-step efficacy testing workflow. The control arm validates the assay; if mosquitoes do not land on the control, the test arm data is invalid.

Critical Experimental Notes for Formates
  • Solvent Choice: Avoid methanol/water mixtures which may accelerate hydrolysis of the ester. Use anhydrous Ethanol or Isopropyl Myristate (IPM).

  • Positive Control: Always run a parallel arm with 10-15% DEET or PMD to normalize for mosquito batch aggressiveness.

Formulation & Stabilization Strategy

The primary disadvantage of Citronellyl Formate compared to DEET is hydrolytic stability . In the presence of sweat (water + salts), formate esters can degrade into Citronellol and Formic Acid.

Optimization for Drug Development:

  • Encapsulation: Use cyclodextrins or liposomes to protect the ester bond and slow evaporation.

  • Synergy: Combine with Vanillin (5%). Vanillin acts as a fixative, depressing the vapor pressure of monoterpenes and potentially extending CPT by 100–200%.

References

  • World Health Organization (WHO). (2009).[3][4][5] Guidelines for efficacy testing of mosquito repellents for human skin. WHO Pesticide Evaluation Scheme.[5] [Link]

  • United States Environmental Protection Agency (EPA). (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. [Link]

  • Müller, G. C., et al. (2009). Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes.[6][7] Journal of Vector Ecology. [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). Prevent Mosquito Bites: EPA-Registered Repellents. [Link]

  • Good Scents Company. (2023). Citronellyl Formate: Physicochemical Properties and Vapor Pressure Data. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citronellyl formate
Reactant of Route 2
Reactant of Route 2
Citronellyl formate
© Copyright 2026 BenchChem. All Rights Reserved.